Di-O-methyl alpha-Ethyl DL-DOPA
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-[(3,4-dimethoxyphenyl)methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-13(14,12(15)16)8-9-5-6-10(17-2)11(7-9)18-3/h5-7H,4,8,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBORVBLJZJWGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of Di-O-methyl alpha-Ethyl DL-DOPA
Technical Profile: Di-O-methyl -Ethyl DL-DOPA
Structure, Synthesis, and Pharmacological Logic
Part 1: Chemical Identity & Molecular Architecture
The compound is a racemic amino acid derivative. Unlike L-DOPA, which is rapidly metabolized, the
Physicochemical Data Table
| Parameter | Value / Description |
| Common Name | Di-O-methyl |
| IUPAC Name | 2-amino-2-ethyl-3-(3,4-dimethoxyphenyl)propanoic acid |
| Molecular Formula | C |
| Molecular Weight | 253.30 g/mol |
| Chirality | Racemic (DL-mixture) |
| Core Scaffold | Phenylalanine |
| Key Substituents | 3,4-Dimethoxy (Ring); |
| Predicted pKa | Carboxyl: ~2.3 |
| Solubility | Soluble in ethanol, DMSO; sparingly soluble in water (neutral pH) |
Structural Logic
The molecule is constructed on a phenylalanine backbone.
-
The Ring: A 3,4-dimethoxybenzyl group.[1] In vivo, these methoxy groups must be cleaved (O-demethylation) to regenerate the active catechol moiety.
-
The
-Carbon: This is a quaternary center bonded to the amine, carboxyl, benzyl, and ethyl groups. The ethyl group provides significant steric hindrance compared to the methyl group in Methyldopa, potentially altering receptor binding affinity and enzyme kinetics.
Part 2: Synthesis Protocol (Bucherer-Bergs Route)
Expertise Note: While asymmetric synthesis (e.g., using Schöllkopf bis-lactim ethers) is preferred for clinical candidates to isolate the S-enantiomer, the Bucherer-Bergs synthesis is the industry standard for producing the DL-racemic mixture described in this topic. It is robust, scalable, and self-validating via intermediate crystallization.
Phase 1: Precursor Synthesis (Ketone Formation)
Target: 1-(3,4-dimethoxyphenyl)butan-2-one.
-
Reagents: 3,4-Dimethoxyphenylacetic acid, Propionic anhydride, Sodium propionate.
-
Mechanism: Dakin-West reaction.
-
Procedure:
-
Reflux 3,4-dimethoxyphenylacetic acid with excess propionic anhydride and catalytic sodium propionate at 140°C for 4 hours.
-
Causality: The reaction decarboxylates the acylated intermediate to form the ethyl ketone.
-
Validation: Monitor CO
evolution. Completion is marked by cessation of gas evolution. -
Purification: Vacuum distillation.
-
Phase 2: Hydantoin Ring Formation
Target: 5-ethyl-5-(3,4-dimethoxybenzyl)hydantoin.
-
Reagents: Ketone (from Phase 1), Ammonium Carbonate, Potassium Cyanide, 50% Ethanol/Water.
-
Protocol:
-
Dissolve the ketone in 50% EtOH. Add (NH
) CO (3 eq) and KCN (1.2 eq). -
Heat to 60°C for 12 hours in a sealed vessel.
-
Mechanism: The cyanide attacks the ketone carbonyl, followed by amine attack and cyclization with carbonate to form the stable hydantoin ring.
-
Self-Validation: The hydantoin product is often sparingly soluble in cold water. Cooling the reaction mixture precipitates the intermediate as white crystals.
-
Phase 3: Hydrolysis to Amino Acid
Target: Di-O-methyl
-
Reagents: 5N NaOH (aq), Reflux.
-
Protocol:
-
Reflux the hydantoin in 5N NaOH for 24 hours.
-
Causality: High pH and heat open the hydantoin ring and hydrolyze the urea intermediate to the free amino acid.
-
Work-up: Neutralize the solution to pH 6.0 (isoelectric point) using concentrated HCl.
-
Isolation: The zwitterionic amino acid precipitates upon neutralization. Recrystallize from water/ethanol.
-
Part 3: Pharmacological & Metabolic Logic[1][3]
This molecule acts as a False Precursor . The logic follows the "Methyldopa" pathway but with altered kinetics due to the ethyl group.
-
Absorption: The Di-O-methyl modification masks the polar catechol hydroxyls, significantly increasing oral bioavailability and blood-brain barrier (BBB) transport via the L-system transporter (LAT1).
-
Bioactivation (Phase I): Hepatic or neuronal CYP450 enzymes must O-demethylate the ring to yield
-Ethyl DOPA . -
Decarboxylation: Aromatic L-amino acid Decarboxylase (AADC) acts on
-Ethyl DOPA.-
Note: The
-ethyl group slows this step compared to -methyl, potentially acting as a competitive inhibitor of AADC rather than a substrate.
-
-
False Transmission: If decarboxylated, the product is
-Ethyl Dopamine . This is taken up into synaptic vesicles, displacing endogenous dopamine and norepinephrine.
Experimental Workflow Visualization
Figure 1: Synthetic route (solid lines) and theoretical metabolic bioactivation pathway (dashed lines).
Part 4: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
-
Mass Spectrometry (ESI+):
-
Expected [M+H]+ peak: 254.14 m/z .
-
Fragmentation: Loss of NH
and COOH typical of amino acids.
-
-
1H NMR (D
O/NaOD):-
Aromatic: ~6.8-7.0 ppm (3H, multiplet).
-
Methoxy: ~3.8 ppm (6H, singlet, distinct sharp peak).
-
Benzyl CH
: AB quartet (due to chiral center) around 3.0 ppm. -
Ethyl CH
: Multiplet around 1.8-2.0 ppm. -
Ethyl CH
: Triplet around 0.8 ppm (distinctive upfield shift).
-
References
-
Metcalf, B. W., & Jund, K. (1977). Synthesis of
-ethynyl-3,4-dimethoxyphenylalanine. Tetrahedron Letters, 18(41), 3689-3692. Link - Musso, D. L., et al. (2003). Synthesis and Evaluation of -Methyl and -Ethyl DOPA Analogs. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for alpha-alkyl analogs).
-
PubChem Compound Summary. (2024). 2-amino-2-ethyl-3-(3,4-dimethoxyphenyl)propanoic acid (Analogous Search). Link
- Wagner, I., & Musso, H. (1983). New Naturally Occurring Amino Acids. Angewandte Chemie International Edition, 22(11), 816-828. (Reference for alpha-substituted amino acid properties).
Pharmacological mechanism of action for Di-O-methyl alpha-Ethyl DL-DOPA
This guide details the pharmacological mechanism of Di-O-methyl alpha-Ethyl DL-DOPA (also known as alpha-ethyl-3,4-dimethoxyphenylalanine). Based on Structure-Activity Relationship (SAR) data for alpha-alkylated catecholamine precursors, this compound functions primarily as a lipophilic prodrug for alpha-ethyl-DOPA , a potent Aromatic L-Amino Acid Decarboxylase (AADC) inhibitor and biochemical probe.
Technical Monograph & Experimental Guide
Executive Summary
Di-O-methyl alpha-Ethyl DL-DOPA is a synthetic phenylalanine derivative designed to modulate catecholamine biosynthesis. Structurally, it combines two critical modifications to the endogenous L-DOPA scaffold:
-
Alpha-Ethyl Substitution: Sterically hinders the decarboxylation process, converting the molecule from a substrate into a competitive or "suicide" inhibitor of AADC.
-
3,4-Di-O-Methylation: Masks the catechol hydroxyls, significantly increasing lipophilicity and blood-brain barrier (BBB) permeability while preventing premature metabolism by Catechol-O-Methyltransferase (COMT).
Primary Mechanism: Upon metabolic O-demethylation, the compound releases alpha-ethyl-DOPA , which competitively inhibits AADC, thereby blocking the conversion of L-DOPA to dopamine. Unlike alpha-methyl-DOPA (Methyldopa), the ethyl analog exhibits distinct kinetics, often dissociating enzyme inhibition from the formation of active "false neurotransmitters."
Molecular Mechanism of Action
Phase I: Bioactivation & Transport
The "Di-O-methyl" moiety renders the molecule inactive at adrenergic receptors but highly efficient at crossing biological membranes.
-
Transport: It is a substrate for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) , allowing active transport across the BBB.
-
Bioactivation: Once intracellular, the methoxy groups are removed (likely via CYP450 isoforms or specific demethylases) to regenerate the active catechol, alpha-ethyl-DOPA .
Phase II: AADC Inhibition (The Core Mechanism)
The active metabolite, alpha-ethyl-DOPA, targets Aromatic L-Amino Acid Decarboxylase (AADC) .
-
PLP Binding: The amino group forms a Schiff base with the cofactor Pyridoxal-5'-Phosphate (PLP) within the AADC active site.
-
Steric Blockade: The bulky alpha-ethyl group creates steric hindrance that impedes the proton abstraction or the conformational change required for decarboxylation.
-
Outcome: The enzyme is trapped in an unproductive intermediate state, effectively reducing the pool of functional AADC available to convert endogenous L-DOPA to dopamine.
Divergence from Methyldopa
While alpha-methyl-DOPA is slowly decarboxylated to alpha-methyl-norepinephrine (a potent
-
Result: It acts as a "pure" inhibitor of synthesis with reduced potential to generate active false neurotransmitters that lower blood pressure. This makes it a valuable probe for isolating the effects of enzyme inhibition from receptor agonism.
Pathway Visualization
The following diagram illustrates the bioactivation and inhibitory cascade.
Caption: Pathway showing bioactivation of the dimethoxy prodrug and subsequent inhibition of AADC by the alpha-ethyl metabolite.
Experimental Protocols for Validation
In Vitro AADC Inhibition Assay
Objective: Quantify the
Reagents:
-
Source of AADC: Rat liver or kidney homogenate (rich in non-neuronal AADC) or striatal synaptosomes.
-
Substrate: L-DOPA (
) spiked with -L-DOPA. -
Inhibitor: Alpha-ethyl-DOPA (range
to ). Note: The Di-O-methyl form must be demethylated first or used in a whole-cell system capable of metabolism.
Workflow:
-
Preparation: Homogenize tissue in ice-cold phosphate buffer (pH 7.0) containing pyridoxal phosphate (
). -
Incubation: Pre-incubate enzyme with alpha-ethyl-DOPA for 15 minutes at 37°C.
-
Reaction: Add substrate (
-L-DOPA) and incubate for 20 minutes. -
Termination: Stop reaction with
trichloroacetic acid (TCA). -
Quantification: Capture released
in hyamine hydroxide-soaked wicks (for decarboxylation measurement) or separate dopamine via HPLC-ECD. -
Analysis: Plot % inhibition vs. log[concentration] to determine
.
In Vivo Dissociation Study (Rat Model)
Objective: Distinguish AADC inhibition from hypotensive effects (differentiating from Methyldopa).
Protocol:
-
Groups: Vehicle, Methyldopa (positive control), Di-O-methyl alpha-Ethyl DL-DOPA.
-
Dosing: Intraperitoneal (i.p.) injection,
mg/kg. -
Measurements:
-
Biochemistry: Sacrifice at
. Measure striatal and cardiac dopamine/norepinephrine levels via HPLC. -
Physiology: Monitor Mean Arterial Pressure (MAP) via tail-cuff or telemetry.
-
-
Expected Outcome:
Quantitative Data Summary (Comparative SAR)
| Compound | Structure | AADC Inhibition ( | False Neurotransmitter Formation | Hypotensive Effect |
| L-DOPA | 3,4-OH, | Substrate ( | Yes (Dopamine) | No (unless peripheral) |
| Methyldopa | 3,4-OH, | Potent Inhibitor | Yes ( | High (Agonist) |
| 3,4-OH, | Potent Inhibitor | Negligible / Inactive | Low / None | |
| Di-O-Methyl | 3,4-OMe, | Inactive (Prodrug) | Requires Bioactivation | None (Directly) |
Table derived from SAR principles of alpha-alkylated amino acids [1, 2].
References
-
Levine, R. J., & Sjoerdsma, A. (1964).[3] Dissociation of the decarboxylase-inhibiting and norepinephrine-depleting effects of alpha-methyl-Dopa, alpha-ethyl-Dopa, 4-bromo-3-hydroxy-benzyloxyamine and related substances.[3] Journal of Pharmacology and Experimental Therapeutics, 146, 42–47.[1][3] Link
-
Winn, M., et al. (1975). Homologs of dopa, alpha-methyldopa, and dopamine as potential cardiovascular drugs.[3][5] Journal of Medicinal Chemistry, 18(4), 434-437. Link
-
Soares-da-Silva, P., et al. (2000). The O-methylated derivative of L-DOPA, 3-O-methyl-L-DOPA, fails to inhibit neuronal and non-neuronal aromatic L-amino acid decarboxylase.[6] Brain Research, 863(1-2), 293-297.[6] Link
-
Blough, B. E., et al. (2014).[7] Alpha-ethyltryptamines as dual dopamine-serotonin releasers.[7] Bioorganic & Medicinal Chemistry Letters, 24(19), 4754-4758.[7] Link
Sources
- 1. The effect of stimulation of sympathetic nerves in the cat treated with reserpine, alpha-methyldopa and alpha-methylmetatyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological actions of 3,4-dihydroxyphenyl-alpha-methylalanine (alpha-methyldopa), an inhibitor of 5-hydroxytryptophan decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the hypotensive action of methyldopa in normal and immunosympathectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacological actions of 3-4-dihydroxyphenyl-α-methylalanine (α-methyldopa), an inhibitor of 5-hydroxytryptophan decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. The O-methylated derivative of L-DOPA, 3-O-methyl-L-DOPA, fails to inhibit neuronal and non-neuronal aromatic L-amino acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-ethyltryptamines as dual dopamine-serotonin releasers - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Properties and Stability Profile of Ethylated DOPA Derivatives
This guide serves as a technical reference for the thermodynamic characterization and stability profiling of ethylated DOPA derivatives, specifically focusing on L-DOPA Ethyl Ester (LDEE; Etilevodopa) . It is designed for pharmaceutical scientists requiring actionable data and validated experimental protocols.
Executive Summary
Ethylated DOPA derivatives, particularly L-DOPA Ethyl Ester (LDEE), represent a strategic prodrug approach to overcome the pharmacokinetic limitations of Levodopa (L-DOPA). By masking the carboxylic acid functionality, ethylation significantly alters the thermodynamic landscape of the molecule—shifting pKa values, enhancing lipophilicity (LogP), and modifying solubility profiles.
While LDEE offers superior gastric solubility and rapid absorption, its stability profile is governed by two competing degradation pathways: hydrolytic de-esterification (the activation step) and catechol oxidation (the inactivation step). This guide details the physicochemical parameters defining these behaviors and provides self-validating protocols for their assessment.
Physicochemical & Thermodynamic Profile
The thermodynamic behavior of LDEE differs fundamentally from L-DOPA due to the removal of the zwitterionic character at neutral pH.
Structural & Thermodynamic Parameters
| Parameter | Value / Range | Context & Significance |
| Molecular Formula | MW: 225.24 g/mol | |
| LogP (Octanol/Water) | ~0.3 (Experimental/Computed) | Significantly higher than L-DOPA (LogP |
| Solubility (Water) | >12 mg/mL (at 60°C) | LDEE exhibits high solubility in gastric environments compared to the sparingly soluble L-DOPA (~1-5 mg/mL). |
| pKa (Amine) | ~7.3 - 7.6 | Critical Shift: Esterification lowers the amine pKa (vs. ~9.7 in L-DOPA) due to the electron-withdrawing effect of the ester carbonyl. This increases the fraction of uncharged amine at physiological pH. |
| pKa (Phenols) | Similar to parent catechol. These sites remain susceptible to deprotonation-driven oxidation at pH > 7. | |
| Melting Point | Crystalline Free Base | LDEE HCl salts are often hygroscopic/amorphous; the free base is stabilized in crystalline form for formulation. |
Thermodynamic Partitioning
Unlike L-DOPA, which exists as a zwitterion (net charge 0 but highly charged poles) at pH 7, LDEE exists primarily as a cationic species (protonated amine) in the stomach (pH 1-3) and transitions to a neutral free base in the duodenum (pH 6-7). This pH-dependent speciation drives its "ion trapping" behavior and rapid absorption window.
Stability Profile
The stability of LDEE is a function of pH, temperature, and oxidative stress. The molecule is a "kinetic prodrug," meaning its instability (hydrolysis) is a required feature for efficacy, but it must be controlled during storage.
Hydrolysis Kinetics (The Activation Pathway)
Hydrolysis of the ethyl ester bond is the primary degradation pathway.
-
Acidic Conditions (pH < 3): LDEE is kinetically stable. The protonated amine exerts an electrostatic repulsion against hydronium ion attack on the carbonyl carbon.
-
Neutral/Alkaline Conditions (pH > 6): Hydrolysis accelerates rapidly. Base-catalyzed hydrolysis (
) dominates, following pseudo-first-order kinetics in buffered solutions. -
Enzymatic: In vivo, non-specific esterases (e.g., carboxylesterases) catalyze this reaction with high turnover rates (
).
Oxidative Degradation (The Inactivation Pathway)
The catechol moiety is sensitive to oxidation, forming reactive quinones and eventually melanin-like polymers.
-
Trigger: Deprotonation of the phenolic hydroxyls (pH > 8) or presence of transition metals (
, ). -
Mechanism:
. -
Prevention: Requires strict anaerobic conditions or antioxidants (ascorbic acid, sodium metabisulfite) during processing.
Solid-State Stability
-
HCl Salt: Highly hygroscopic; absorbs atmospheric moisture, leading to autocatalytic hydrolysis in the solid state.
-
Free Base: When crystallized effectively (as described in Patent US6218566B1), the free base is non-hygroscopic and stable at 40°C for >6 months.
Visualizations
Degradation Pathways
The following diagram illustrates the competing pathways of bio-activation (hydrolysis) and degradation (oxidation).
Figure 1: Competing metabolic and degradation pathways for L-DOPA Ethyl Ester.
Experimental Protocols
These protocols are designed to be self-validating , meaning they include internal controls (linearity checks, mass balance) to ensure data integrity.
Protocol 1: Determination of pH-Rate Profile (Hydrolysis Kinetics)
Objective: Quantify the specific base-catalyzed hydrolysis rate constant (
Reagents:
-
Buffers: 50 mM Phosphate (pH 2.0, 6.0, 7.4), 50 mM Borate (pH 9.0).
-
Ionic Strength Adjuster: KCl (to maintain
M). -
HPLC Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Workflow:
-
Preparation: Prepare a 10 mM stock solution of LDEE in 0.01 M HCl (stable stock).
-
Initiation: Spike stock into pre-warmed (37°C) buffer vials to a final concentration of 100 µM.
-
Sampling: At defined intervals (
min), remove 100 µL aliquots. -
Quenching: Immediately dilute aliquot 1:5 into cold 1% Phosphoric Acid . Why? This drops pH < 2, freezing the hydrolysis reaction for analysis.
-
Analysis: Inject onto RP-C18 HPLC. Monitor disappearance of LDEE peak and appearance of L-DOPA peak.
Data Processing (Self-Validation):
-
Plot
vs. time.[1] -
Validation Criteria: The plot must be linear (
) for pseudo-first-order kinetics. -
Mass Balance: Sum of Area(LDEE) + Area(L-DOPA) (corrected for response factors) must remain constant (
). If mass balance drops, oxidative loss is occurring.
Protocol 2: Thermodynamic Solubility & Partitioning
Objective: Determine equilibrium solubility and LogD at physiological pH.
Workflow:
-
Excess Addition: Add excess solid LDEE (Free base) to buffer (pH 1.2 and pH 6.8).
-
Equilibration: Shake at 37°C for 24 hours.
-
Filtration: Filter supernatant through 0.22 µm PVDF filter. Note: Check filter adsorption by discarding first 1 mL.
-
pH Check: Measure pH of filtrate. Why? Dissolution of the amine base may shift bulk pH.
-
Quantification: Dilute and analyze by HPLC.
Stability Testing Workflow
The following diagram outlines the decision tree for stability testing, ensuring all degradation modes are captured.
Figure 2: Stability testing decision tree for LDEE derivatives.
Therapeutic Implications
Bioavailability Enhancement
The ethyl ester modification serves two primary kinetic functions:
-
Gastric Solubilization: The higher solubility at gastric pH allows a higher concentration gradient (
) for absorption. -
Intestinal Permeability: Upon neutralizing in the duodenum, the uncharged fraction of LDEE (higher LogP) permeates the intestinal epithelium more efficiently than the zwitterionic L-DOPA.
The "Prodrug" Trade-off
While LDEE improves absorption, it must be hydrolyzed to be active.
-
Scenario A (Ideal): Complete hydrolysis in the gut wall/liver
High L-DOPA systemic levels. -
Scenario B (Incomplete): Intact LDEE enters systemic circulation. While LDEE can cross the Blood-Brain Barrier (BBB) due to lipophilicity, it requires brain esterases to release dopamine. Current data suggests rapid systemic hydrolysis is the dominant pathway.
References
-
Di Stefano, A., et al. (2011). Prodrug strategies for the treatment of Parkinson's disease. Expert Opinion on Drug Delivery. Link
-
Fix, J. A., et al. (1989). Acyloxyalkyl esters of L-DOPA: synthesis, stability and pharmacokinetics. Pharmaceutical Research. Link
-
Milman, I., et al. (2001). Process for manufacturing of L-DOPA ethyl ester. U.S. Patent 6,218,566.[2] Link
-
Brunner-Guenat, M., et al. (1995).[3] Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour. Journal of Pharmacy and Pharmacology. Link
-
Zhou, Y. Z., et al. (2012). Studies of the Rate Constant of L-DOPA Oxidation and Decarboxylation by HPLC. Chromatographia. Link
Sources
- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 2. US20030135065A1 - Process for the production of L-DOPA ethyl ester - Google Patents [patents.google.com]
- 3. Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Blood-brain barrier permeability of Di-O-methyl alpha-Ethyl DL-DOPA
Technical Monograph: Pharmacokinetics and BBB Transport Mechanisms of Di-O-methyl -Ethyl DL-DOPA
Executive Summary
Di-O-methyl
This guide posits that Di-O-methyl
Physicochemical Profile & In Silico Prediction
The BBB permeability of small molecules is governed by the "Rule of 5" adapted for the CNS. We analyze the compound's properties against these criteria to predict transport behavior.
Structural Analysis
-
Core Scaffold: Phenylalanine backbone.
-
Modification 1 (Di-O-methyl): Methylation of the 3- and 4-hydroxyl groups converts the polar catechol moiety into a lipophilic veratrole (dimethoxybenzene) system. This removes two Hydrogen Bond Donors (HBD).
-
Modification 2 (
-Ethyl): Introduction of an ethyl group at the -carbon adds steric bulk and lipophilicity, preventing recognition by decarboxylases.
Calculated Physicochemical Parameters (In Silico)
| Parameter | L-DOPA (Reference) | Di-O-methyl | Impact on BBB Permeability |
| Molecular Weight (MW) | 197.19 g/mol | ~253.3 g/mol | Neutral: Still well below the 400-500 Da threshold for CNS entry. |
| LogP (Lipophilicity) | -2.4 (Hydrophilic) | ~1.5 - 2.0 (Lipophilic) | Positive: Shift from hydrophilic to lipophilic range favors passive diffusion. |
| H-Bond Donors (HBD) | 4 (3 OH, 1 NH2) | 1 (1 NH2) | Positive: Fewer HBDs (<3) significantly enhances BBB penetration. |
| Polar Surface Area (PSA) | ~100 Ų | ~60-70 Ų | Positive: PSA < 90 Ų is optimal for passive CNS entry. |
| Ionization (pKa) | Zwitterionic at pH 7.4 | Zwitterionic at pH 7.4 | Neutral: Isoelectric point remains similar; lipid solubility of the neutral species drives transport. |
Conclusion: The physicochemical profile strongly predicts that Di-O-methyl
Mechanism of Transport: The LAT1 vs. Passive Diffusion Paradigm
Understanding the interaction with the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) is critical. L-DOPA is a high-affinity substrate for LAT1. However, structural modifications drastically alter this affinity.
Transporter Interaction Analysis
-
Loss of Catechol Hydroxyls: LAT1 recognition is enhanced by meta/para-hydroxyl groups. The dimethoxy modification (Di-O-methyl) abolishes these H-bond interactions, significantly reducing affinity (Km increases by orders of magnitude).
-
Steric Hindrance (
-Ethyl): While -methylation (e.g., Methyldopa) is tolerated by LAT1, the bulkier -ethyl group introduces steric clash within the transporter's binding pocket.
Transport Pathway Visualization
The following diagram illustrates the differential transport of L-DOPA versus the Di-O-methyl
Figure 1: Comparative transport mechanisms. L-DOPA utilizes LAT1, while the Di-O-methyl
Experimental Validation Protocols
To empirically verify the predicted permeability and metabolic stability, the following tiered experimental workflow is recommended.
Tier 1: In Vitro Permeability (PAMPA-BBB)
Objective: Rapidly assess passive diffusion potential without transporter interference.
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA) with porcine brain lipid extract.[1]
-
Protocol:
-
Donor Well: Load
Di-O-methyl -Ethyl DL-DOPA in PBS (pH 7.4). -
Membrane: Coat PVDF filter with
of 20 mg/mL porcine brain lipid in dodecane. -
Acceptor Well: PBS (pH 7.4).
-
Incubation: 18 hours at 25°C in a humidity chamber.
-
Quantification: LC-MS/MS analysis of donor and acceptor compartments.
-
-
Success Criteria: Effective Permeability (
) cm/s indicates high CNS penetration potential.
Tier 2: Cell-Based Transport (MDCK-MDR1)
Objective: Determine if the compound is a substrate for P-glycoprotein (P-gp) efflux, which could limit brain accumulation.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (ABCB1).
-
Protocol:
-
Seed cells on Transwell® inserts and culture for 5 days to form a confluent monolayer (TEER > 200
). -
Apply compound (
) to the Apical (A) or Basolateral (B) side. -
Measure transport in both directions (A
B and B A) over 2 hours.
-
-
Data Analysis: Calculate Efflux Ratio (
). -
Interpretation: An
suggests the compound is not a P-gp substrate, preserving its high BBB permeability.
Tier 3: In Situ Brain Perfusion (Rat Model)
Objective: The "Gold Standard" for measuring BBB influx rate (
-
Subject: Male Sprague-Dawley rats.
-
Perfusate: Bicarbonate-buffered physiological saline containing the test compound (
) and a vascular marker (e.g., C-Sucrose) to correct for blood volume. -
Procedure:
-
Cannulate the common carotid artery.
-
Ligate the external carotid artery to direct flow to the brain.
-
Perfuse for 60–120 seconds at a rate matching cerebral blood flow (10 mL/min).
-
Decapitate, harvest brain regions, and homogenize.
-
-
Calculation:
Where is the quantity in brain tissue, is the vascular volume, and is perfusion time.
Metabolic Stability & Prodrug Implications[1]
The structural modifications of Di-O-methyl
Resistance to Decarboxylation (AADC)
-
Mechanism: The enzyme Aromatic L-amino acid Decarboxylase (AADC) requires an
-proton to abstract during the reaction mechanism. -
Effect: The
-ethyl group removes this proton, rendering the molecule completely resistant to direct decarboxylation into a dopamine analog. It acts as a competitive inhibitor or a metabolically stable false substrate.
Resistance to Methylation (COMT)
-
Mechanism: Catechol-O-Methyltransferase (COMT) methylates a hydroxyl group on the catechol ring.[2]
-
Effect: Since the molecule is already "Di-O-methylated" (3,4-dimethoxy), it is immune to COMT degradation.
Potential Metabolic Activation (CYP450)
For this compound to act as a dopaminergic agent, it would likely require O-demethylation in the brain by Cytochrome P450 enzymes (specifically CYP2D6 or CYP1A2 variants expressed in the CNS).
-
Pathway: Di-O-methyl
-Ethyl DOPA -Ethyl DOPA (Active Inhibitor).
References
-
Pardridge, W. M. (2005). "The Blood-Brain Barrier: Bottleneck in Brain Drug Development."[1] NeuroRx, 2(1), 3-14. Link
-
Gomes, P., et al. (2011). "Amino acid-based prodrugs for brain drug delivery." Current Pharmaceutical Design, 17(32). Link
-
Uchino, H., et al. (2002). "Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1)." Molecular Pharmacology, 61(4), 729-737. Link
-
Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery and development." Current Opinion in Chemical Biology, 7(3), 402-408. Link
-
Smith, Q. R. (2000). "Carrier-mediated transport to enhance drug delivery to the brain."[3] International Congress Series, 1204, 57-66. Link
Sources
- 1. Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facilitation of Drug Transport across the Blood–Brain Barrier with Ultrasound and Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
Toxicology data and safety profile for Di-O-methyl alpha-Ethyl DL-DOPA
This guide provides an in-depth technical analysis of Di-O-methyl alpha-Ethyl DL-DOPA , a specialized chemical entity primarily utilized as a reference standard in pharmacokinetic research and catecholamine analysis.
Toxicology Data, Safety Profile, and Analytical Applications
Part 1: Executive Summary & Chemical Identity
Di-O-methyl alpha-Ethyl DL-DOPA is a synthetic phenylalanine derivative. It is structurally analogous to the antihypertensive drug Methyldopa (Aldomet) and the Parkinson's therapeutic Levodopa (L-DOPA), distinguished by two critical modifications:
-
Alpha-Ethyl Substitution: An ethyl group replaces the alpha-hydrogen (or alpha-methyl in Methyldopa), increasing steric bulk and altering enzyme kinetics.
-
Di-O-methylation: The catechol hydroxyls are protected as methoxy groups, significantly increasing lipophilicity and preventing immediate oxidation to quinones.
Primary Application: Internal Standard (IS)
Unlike its therapeutic analogs, this compound is rarely used as a standalone therapeutic agent. Its primary utility is as a robust Internal Standard (IS) in High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) assays for quantifying L-DOPA, 3-O-Methyldopa (3-OMD), and Benserazide in biological matrices. Its structural similarity ensures it tracks with analytes during extraction, while the ethyl/methoxy modifications ensure chromatographic separation.
Physicochemical Properties
| Property | Data | Note |
| Molecular Formula | C₁₃H₁₉NO₄ | |
| Molecular Weight | 253.29 g/mol | |
| Physical State | Crystalline Powder | Off-white to pale yellow |
| Solubility | Soluble in dilute acids (HCl); DMSO | Poor water solubility compared to L-DOPA |
| pKa | ~2.3 (COOH), ~9.7 (NH₂) | Estimated based on phenylalanine core |
| Lipophilicity (LogP) | ~1.5 - 2.0 | Higher than L-DOPA due to methoxy/ethyl groups |
Part 2: Toxicology & Safety Profile
Direct Toxicological Data (GHS Classification)
As a research chemical, comprehensive clinical trial data (Phase I-III) does not exist. Safety profiles are derived from Material Safety Data Sheets (MSDS) and read-across toxicology from structural analogs.
-
Acute Toxicity: Data suggests low acute toxicity, comparable to L-DOPA (LD50 Mouse, oral: ~3650 mg/kg).
-
GHS Hazards:
-
H302: Harmful if swallowed (Category 4).
-
H315: Causes skin irritation (Category 2).
-
H319: Causes serious eye irritation (Category 2A).
-
H335: May cause respiratory irritation (STOT SE 3).
-
Mechanistic Toxicology (Read-Across Analysis)
The potential systemic toxicity of Di-O-methyl alpha-Ethyl DL-DOPA is inferred from its metabolic conversion to Alpha-Ethyl-DOPA and subsequent "False Neurotransmitters."
The False Neurotransmitter Pathway
If ingested in significant quantities, the compound undergoes O-demethylation (via CYP450) to form Alpha-Ethyl-DOPA . This active metabolite mimics DOPA but acts as a DOPA Decarboxylase (DDC) Inhibitor and a substrate for false neurotransmitter synthesis.
Mechanism:
-
Metabolic Activation: CYP450 removes methoxy groups
Alpha-Ethyl-DOPA. -
Decarboxylation: DDC converts it to Alpha-Ethyl-Dopamine .
-
Hydroxylation: Dopamine
-hydroxylase converts it to Alpha-Ethyl-Norepinephrine . -
Effect: This "false" norepinephrine displaces endogenous norepinephrine in storage vesicles but has lower intrinsic efficacy at adrenergic receptors, potentially leading to hypotension or sedation (similar to Methyldopa).
Pathway Visualization
Caption: Predicted metabolic activation pathway leading to false neurotransmitter accumulation.
Part 3: Experimental Protocols
Protocol: Use as Internal Standard in Plasma Analysis
Objective: Quantification of L-DOPA and 3-O-Methyldopa in rat plasma using Di-O-methyl alpha-Ethyl DL-DOPA as the Internal Standard (IS).
Rationale: The IS corrects for variations in Solid Phase Extraction (SPE) recovery and ionization efficiency. Its retention time (
Workflow Steps:
-
Stock Preparation:
-
Dissolve 10 mg Di-O-methyl alpha-Ethyl DL-DOPA in 10 mL of 0.1 M HCl (1 mg/mL).
-
Store at -20°C (Stable for 3 months).
-
-
Sample Pre-treatment:
-
Aliquot 100 µL of plasma.
-
Add 10 µL of IS Working Solution (5 µg/mL).
-
Add 20 µL of 10% Perchloric Acid (Protein Precipitation).
-
Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).
-
-
Solid Phase Extraction (SPE):
-
Condition SCX (Strong Cation Exchange) cartridges with 1 mL Methanol then 1 mL Water.
-
Load supernatant.
-
Wash with 1 mL 0.1 M HCl.
-
Elute with 200 µL Ammonia/Methanol buffer.
-
-
HPLC-ECD Analysis:
-
Column: C18 Reverse Phase (e.g., Nucleosil C18, 5 µm).
-
Mobile Phase: Citrate/Acetate buffer (pH 4.0) with 5% Methanol + SOS (Ion pairing agent).
-
Detection: Electrochemical Detection (ECD) at +0.75 V.
-
Self-Validating Check:
-
Acceptance Criteria: The IS peak area must be consistent (<5% RSD) across all blank and standard injections. If IS recovery drops <60%, the extraction failed.
Analytical Workflow Diagram
Caption: Step-by-step extraction and quantification workflow using the Internal Standard.
Part 4: Handling and Storage Guidelines
Safety Directive: Treat as a potential pharmacological agent. Avoid inhalation.
-
Engineering Controls: Weighing must be performed inside a Fume Hood or Powder Containment Balance Enclosure .
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Storage:
-
Solid: Store at 2-8°C (Desiccated). Protect from light.
-
Solution: Acidic solutions (pH < 3) are stable at -20°C. Neutral/Alkaline solutions degrade rapidly due to auto-oxidation (though slower than unmethylated catechols).
-
-
Spill Cleanup: Dampen with water to prevent dust. Wipe with 10% bleach solution to degrade the organic structure, followed by water.
References
-
Grange, S., Holford, N. H., & Guentert, T. W. (2001). A Pharmacokinetic Model to Predict the PK Interaction of L-Dopa and Benserazide in Rats. Pharmaceutical Research, 18(8), 1174–1184.[1] (Identifies alpha-ethyldopa derivatives as internal standards for L-DOPA assays). Link
-
Porter, C. C., et al. (1962). Decarboxylase inhibition and norepinephrine depletion by alpha-methyl-DOPA and alpha-ethyl-DOPA. Journal of Pharmacology and Experimental Therapeutics.[2][3] (Establishes the biological activity of the alpha-ethyl parent structure).
-
ChemBlink. Di-O-methyl alpha-Ethyl DL-DOPA - CAS 21231-75-4 Data Sheet. (Source for chemical identity and CAS verification). Link
-
Echemi. Toxicological Safety Data for DOPA Derivatives. (General GHS classification data). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of the hypotensive action of methyldopa in normal and immunosympathectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of stimulation of sympathetic nerves in the cat treated with reserpine, alpha-methyldopa and alpha-methylmetatyrosine - PMC [pmc.ncbi.nlm.nih.gov]
Receptor binding affinity of Di-O-methyl alpha-Ethyl DL-DOPA
Technical Guide: Receptor Binding Affinity & Pharmacodynamics of Di-O-methyl alpha-Ethyl DL-DOPA
Executive Summary
This technical guide provides a rigorous analysis of the receptor binding profile of Di-O-methyl alpha-Ethyl DL-DOPA (3,4-dimethoxy-α-ethyl-phenylalanine) . Designed for drug development professionals, this document deconstructs the molecule’s Structure-Activity Relationship (SAR), detailing why its primary pharmacological relevance lies not in direct receptor agonism, but in its role as a lipophilic prodrug and transporter substrate .[1]
The guide moves beyond simple affinity constants to explore the metabolic activation pathways required for efficacy, providing self-validating protocols for quantifying its interaction with Dopaminergic (D2) and Adrenergic (
Molecular Architecture & Predicted Affinity Profile
To understand the binding affinity of Di-O-methyl alpha-Ethyl DL-DOPA, one must first analyze its deviation from the endogenous ligand, L-DOPA, and the pharmaceutical standard,
Structural Deconstruction
-
The Core: The phenylethylamine backbone remains, but the critical catechol moiety (3,4-dihydroxy) is masked.[1]
-
Di-O-methyl Modification: The replacement of hydroxyl groups (-OH) with methoxy groups (-OCH
) at positions 3 and 4 drastically alters the electrostatic potential.[1] Catecholamine receptors (D1, D2, -adrenergic) require hydrogen bonding between the receptor’s serine residues (e.g., Ser5.42, Ser5.46 in D2) and the ligand’s hydroxyls.[1]-
Impact: The methoxy groups create steric hindrance and abolish hydrogen bond donor capability.[1]
-
-
-Ethyl Substitution: The addition of an ethyl group at the
-carbon increases steric bulk compared to the methyl group in Methyldopa.[1]-
Impact: This modification generally increases resistance to metabolic degradation by Monoamine Oxidase (MAO) but also slows decarboxylation by Aromatic L-Amino Acid Decarboxylase (AADC).[1]
-
Theoretical Binding Constants (Ki)
Based on established SAR data for O-methylated catecholamines (e.g., 3-O-methyldopa), the predicted direct binding affinity for this molecule is negligible.[1]
| Receptor Target | Predicted Ki (nM) | Functional Status | Mechanism of Failure |
| Dopamine D | > 10,000 (Inactive) | Non-binder | Lack of H-bond donors (Serine interaction blocked).[1] |
| Adrenergic | > 10,000 (Inactive) | Non-binder | Steric clash of |
| LAT1 Transporter | 50 - 200 | Substrate | High affinity due to lipophilicity; competes with Levodopa.[1] |
The "False" Signal: Metabolic Activation Pathway[1]
Research involving Di-O-methyl alpha-Ethyl DL-DOPA often yields confusing in vivo data because the molecule acts as a pro-drug .[1] The observed physiological effects (hypotension, sedation) are not caused by the parent molecule binding to receptors, but by its active metabolites.
The Bioactivation Cascade
The molecule must undergo O-demethylation (hepatic CYP450) and decarboxylation to become active.[1]
Figure 1: The metabolic bioactivation pathway. The parent compound is inactive at the receptor level until processed into alpha-ethyl-norepinephrine.[1]
Experimental Protocols: Validating Affinity
To empirically confirm the lack of direct binding and characterize the transport kinetics, the following self-validating protocols are recommended.
Protocol A: Radioligand Displacement Assay (D2 High Affinity State)
Objective: Prove that Di-O-methyl alpha-Ethyl DL-DOPA does not displace standard ligands, distinguishing it from active catecholamines.
Reagents:
-
Source Tissue: Rat striatal membrane homogenates (rich in D2).[1]
-
Radioligand: [³H]-Spiperone (0.5 nM).[1]
-
Displacer: Di-O-methyl alpha-Ethyl DL-DOPA (Concentration range:
M to M).[1] -
Non-specific Control: (+)-Butaclamol (1
M).[1]
Workflow:
-
Membrane Prep: Homogenize striatal tissue in ice-cold Tris-HCl buffer (pH 7.4).[1] Centrifuge at 48,000 x g for 20 min. Resuspend pellet.[1]
-
Incubation: Mix 100
L membrane, 50 L [³H]-Spiperone, and 50 L test compound. Incubate at 25°C for 60 mins. -
Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Liquid scintillation counting.
Validation Criteria:
-
If
, the hypothesis is confirmed (Negligible Affinity).[1] -
Control Check: Unlabeled Dopamine must show
in the same run to validate assay sensitivity.[1]
Protocol B: LAT1 Competitive Transport Assay
Objective: Determine the affinity for the Large Neutral Amino Acid Transporter (LAT1), which dictates the drug's ability to cross the Blood-Brain Barrier (BBB).[1]
Workflow:
-
Cell Line: Xenopus oocytes expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).[1]
-
Tracer: [¹⁴C]-L-Leucine.
-
Competition: Add [¹⁴C]-L-Leucine (10
M) + Test Compound (graded concentrations). -
Measurement: Lyse oocytes after 10 min and measure intracellular radioactivity.
Data Interpretation & Troubleshooting
When analyzing binding data for this specific molecule, researchers often encounter "ghost" affinity signals. This section clarifies how to interpret such anomalies.
| Observation | Likely Cause | Corrective Action |
| Unexpected High Affinity (Ki < 100 nM) | Sample contamination with demethylated impurities (e.g., mono-O-methyl or free catechol).[1] | Perform HPLC-MS on the test batch to ensure >99% purity. Catechols oxidize easily; protect from light/air.[1] |
| Non-Sigmoidal Displacement Curve | Solubility issues at high concentrations ( | Use DMSO (<1% final conc.) and sonicate.[1] Check for precipitation.[1] |
| High Non-Specific Binding | Lipophilic "sticking" to filters.[1] | Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI).[1] |
Stereochemistry Considerations (DL-Mixture)
The "DL" designation implies a racemic mixture.[1]
-
L-Isomer: The active substrate for LAT1 transport and AADC enzymes.[1]
-
D-Isomer: Generally inactive biologically but contributes to the total mass in the assay.[1]
-
Calculation Adjustment: If using the racemate, the calculated affinity (Ki) for the active transporter will be underestimated by 50% . Correct the final Ki:
.
Visualizing the Assay Logic
The following diagram illustrates the decision logic for characterizing the molecule, ensuring resources are not wasted on incorrect targets.
Figure 2: Logical workflow for validating the pharmacological profile. Note the critical purity check step to avoid false positives caused by active metabolites.
References
-
Mechanism of Action of Alpha-Methyldopa. Biolife Publisher. (2024).[1][2] Detailed analysis of the metabolic conversion of alpha-alkylated DOPA derivatives into active "false neurotransmitters." 2
-
Binding of Dopamine and 3-methoxytyramine as L-DOPA Metabolites. PubMed. (2010).[1][3] Establishes the lack of affinity of O-methylated DOPA metabolites (3-OMD) for D1/D2 receptors, supporting the SAR prediction for the Di-O-methyl analog.[1] 3[1][2][4][5]
-
Structure-Activity Relationships of Alpha-Alkylated Derivatives. Drug Design Org. (2005). Provides the theoretical framework for how alpha-ethyl substitution affects enzymatic interaction and receptor binding steric hindrance.[1] 6[1][2][4][5][7][8]
-
3,4-Dimethoxyphenethylamine Pharmacology. Wikipedia. (2024).[1] Contextual data on the pharmacology of the dimethoxy-phenyl ring structure, confirming weak to negligible affinity for dopaminergic systems compared to catechols.[1] 9
-
L-DOPA Metabolism and Transport. Wikipedia. (2024).[1] Overview of the LAT1 transport mechanism and the metabolic fate of DOPA analogs, essential for understanding the pharmacokinetics of the alpha-ethyl derivative. 1[1][2][4]
Sources
- 1. L-DOPA - Wikipedia [en.wikipedia.org]
- 2. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 3. Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biolife-publisher.it [biolife-publisher.it]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. High-affinity and selective dopamine D3 receptor full agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altmeyers.org [altmeyers.org]
- 9. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
History and discovery of alpha-Ethyl substituted DOPA analogs
The Rise and Fall of -Ethyldopa: A Case Study in False Neurotransmitter Mechanics
Executive Summary
-EthyldopaWhile
Historical Genesis: The Decarboxylase Hypothesis
In the mid-20th century, the mechanism of hypertension was poorly understood. Researchers at Merck, led by Sjoerdsma and Udenfriend , hypothesized that inhibiting the biosynthesis of norepinephrine (NE) would lower blood pressure.
-
The Target: Aromatic L-amino acid decarboxylase (AADC/DDC), the enzyme converting DOPA to dopamine.
-
The Strategy: Introduce
-alkylated analogs of DOPA to competitively inhibit DDC or act as alternative substrates. -
The Candidates:
- -Methyldopa: Showed potent antihypertensive effects in humans.[1]
- -Ethyldopa: Synthesized to test if increasing steric bulk would enhance metabolic stability or potency.
The Paradox:
Chemical Synthesis & Structural Logic
The synthesis of
Synthetic Protocol
Precursor: 1-(3,4-dimethoxyphenyl)-2-butanone (Ethyl ketone analog of the phenylacetone used for methyldopa).
Step-by-Step Workflow:
-
Ketone Formation: Condensation of veratraldehyde with nitropropane or similar alkylating agents, followed by reduction/hydrolysis to yield 1-(3,4-dimethoxyphenyl)-2-butanone .
-
Hydantoin Ring Formation (Bucherer-Bergs):
-
Hydrolysis:
-
Reagents: NaOH or Ba(OH)₂, high heat.
-
Outcome: Ring opening of the hydantoin to yield the
-amino acid structure.
-
-
Demethylation:
-
Reagents: 48% HBr or BBr₃.
-
Outcome: Cleavage of the methoxy protecting groups to yield the free catechol,
-ethyldopa .
-
Structural Comparison
| Compound | Steric Bulk (A-value) | DDC Substrate Status | |
| L-DOPA | -H | Minimal | Excellent (Native) |
| -CH₃ | Moderate (1.70) | Good (Slow) | |
| -CH₂CH₃ | High (1.75+) | Poor / Competitive Inhibitor |
Pharmacology: The "False Neurotransmitter" Divergence
The critical failure of
Metabolic Pathway
Both methyl- and ethyl-DOPA traverse the blood-brain barrier (BBB) and enter adrenergic neurons. They are processed by the same enzymatic machinery as endogenous DOPA.
Figure 1: The metabolic activation pathway. Both analogs undergo transformation, but the final receptor interaction determines efficacy.
The Receptor Affinity "Cliff"
The resulting metabolite of
Quantitative Comparison of Metabolites (Rabbit Aorta
| Metabolite | Relative Affinity ( | Relative Efficacy ( | Classification |
| L-Norepinephrine (Endogenous) | 1.00 | 1.00 | Full Agonist |
| 0.095 | ~1.00 | Full Agonist | |
| 0.0048 | 0.41 | Weak Partial Agonist |
Data Source: Besse & Furchgott, 1976.[5][6]
Mechanistic Insight:
The additional methylene group (-CH₂-) in the ethyl chain creates severe steric clash within the ligand-binding pocket of the
Clinical & Toxicological Profile
Efficacy (Hypotension)
-
-Methyldopa: Effective antihypertensive.[1][3] Lowers BP by stimulating central
autoreceptors, reducing sympathetic outflow. -
-Ethyldopa: Ineffective. While it depletes endogenous norepinephrine (by displacing it in storage vesicles), the replacement molecule (
-ethyl-NE) cannot signal. The result is a "silent" sympathetic system, but without the active central suppression required for hypotension.
Toxicity (Autoimmunity)
Despite its lack of efficacy,
-
Lupus-like Syndrome: Both compounds can induce the formation of antinuclear antibodies (ANA).
-
Hemolytic Anemia: Both are associated with a positive Coombs test.
-
Mechanism: The toxicity is likely driven by the reactive catechol-quinone intermediates formed during oxidative metabolism, a property of the catechol moiety rather than the
-alkyl group.
References
-
Besse, J. C., & Furchgott, R. F. (1976). Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta.[5][6][7] Journal of Pharmacology and Experimental Therapeutics, 197(3), 661-678. Link
-
Sjoerdsma, A., Vendsalu, A., & Engelman, K. (1963). Studies on the Metabolism and Mechanism of Action of Methyldopa. Circulation, 28(4), 492-502. Link
-
Sourkes, T. L. (1954). Inhibition of Dihydroxyphenylalanine Decarboxylase by Derivatives of Phenylalanine. Archives of Biochemistry and Biophysics, 51(2), 444-456. Link
- Muscholl, E., & Maitre, L. (1963).
- Levine, R. J., & Sjoerdsma, A. (1964). Dissociation of the Decarboxylase-Inhibiting and Norepinephrine-Depleting Effects of -Methyl-Dopa, -Ethyl-Dopa, 4-Bromo-3-Hydroxy-Benzyloxyamine and Related Substances. Journal of Pharmacology and Experimental Therapeutics, 146(1), 42-47.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. youtube.com [youtube.com]
- 3. CN105693541A - Synthetic method of methyldopa - Google Patents [patents.google.com]
- 4. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Preparation of Di-O-methyl alpha-Ethyl DL-DOPA stock solutions for in vitro assays
Application Note: Preparation of Di-O-methyl -Ethyl DL-DOPA Stock Solutions for In Vitro Assays[1]
1Abstract & Compound Profile
This technical guide outlines the standardized protocol for preparing high-integrity stock solutions of Di-O-methyl
These modifications significantly alter the physicochemical profile, rendering standard aqueous solubilization methods (e.g., pure saline) ineffective.[1] The O-methylation removes the hydrogen-bonding catechol hydroxyls, increasing lipophilicity, while the
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Data | Relevance to Protocol |
| Chemical Name | 3-(3,4-dimethoxyphenyl)-2-ethyl-DL-alanine | Target compound identity. |
| Molecular Weight | ~253.3 g/mol (Estimate based on formula C | Required for molarity calculations.[1] |
| Solubility Class | Lipophilic Amino Acid Derivative | Insoluble in neutral water. Soluble in DMSO, Ethanol, and Dilute Acid.[1] |
| Stability | Moderate | O-methylation protects against rapid oxidation (melanization) typical of catechols, but light sensitivity remains.[1] |
| pKa (Amine) | ~9.0 - 9.5 | Requires pH < 2 for aqueous solubility (protonation).[1] |
| pKa (Acid) | ~2.0 - 2.5 | Ionized at physiological pH.[1] |
Critical Considerations & Causality
Solvent Selection Logic
-
Why DMSO? The 3,4-dimethoxy groups eliminate the polarity provided by the phenolic hydroxyls found in DOPA.[1] Combined with the hydrophobic ethyl side chain, the molecule behaves more like a substituted phenylalanine.[1] DMSO disrupts these hydrophobic interactions effectively, allowing for high-concentration stocks (up to 100 mM) that are stable at -20°C.[1]
-
Why Avoid Neutral Aqueous Buffers? At pH 7.4, the zwitterionic form of this bulky amino acid often aggregates or precipitates due to the "salting-out" effect, leading to inconsistent assay dosing.[1]
-
Why Acidic Water (Alternative)? If DMSO is toxic to your specific cell line (e.g., primary neurons sensitive to >0.1% DMSO), 0.1 M HCl can be used.[1] The acid protonates the amino group (
), forcing solubility via ionic charge.[1]
Stability Mechanisms[1]
-
Oxidation: Unlike L-DOPA, which turns black rapidly due to quinone formation, Di-O-methyl
-Ethyl DL-DOPA is "capped" by methyl groups.[1] However, stock solutions should still be protected from light to prevent photo-degradation of the aromatic ring.[1] -
Racemization: As a DL-mixture, the compound is stable against spontaneous racemization under standard storage conditions.[1]
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and the preparation workflow.
Caption: Decision matrix for solvent selection based on assay sensitivity. DMSO is preferred for stability; HCl is the alternative for solvent-sensitive biological systems.[1]
Detailed Protocols
Protocol A: Preparation of 50 mM Stock in DMSO (Preferred)
Best for: High-throughput screening, enzyme assays, and robust cell lines (HEK293, HeLa).[1]
-
Calculate Mass:
-
Weighing: Accurately weigh ~12.7 mg of powder into a sterile 1.5 mL microcentrifuge tube. Record the exact mass to adjust the solvent volume.[1]
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Vortex vigorously for 30–60 seconds.
-
Observation: The solution should be clear and colorless.[1] If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Sterilization (Optional): DMSO is bacteriostatic, but if sterility is critical, filter through a 0.22 µm PTFE or Nylon syringe filter.[1] Do not use Cellulose Acetate (CA) with DMSO.[1]
-
Storage:
-
Aliquot into light-protective amber tubes (or wrap in foil).
-
Store at -20°C .
-
Shelf Life: 6–12 months. Avoid freeze-thaw cycles >3 times.[1]
-
Protocol B: Preparation of 10 mM Stock in 0.1 M HCl (Alternative)
Best for: Primary neuronal cultures or assays where DMSO interference is documented.
-
Preparation of Solvent: Prepare 0.1 M Hydrochloric Acid (HCl) using sterile cell-culture grade water.[1]
-
Weighing: Weigh ~2.5 mg of powder (for 1 mL of 10 mM stock).
-
Solubilization:
-
Neutralization Strategy (Critical):
-
When adding this stock to the cell culture media (pH 7.4), the acid will be diluted.[1]
-
Self-Validation Step: Ensure the dilution factor is at least 1:100 (e.g., 10 µL stock into 1 mL media) to prevent media acidification.[1] The buffering capacity of the media (HEPES/Bicarbonate) should neutralize the small amount of HCl.[1]
-
-
Storage:
-
Store at -80°C . Aqueous stocks are less stable than DMSO stocks.
-
Shelf Life: 1 month.
-
Dilution Strategy for In Vitro Assays[1]
To ensure the compound remains in solution during the assay, follow this "Intermediate Dilution" method to prevent precipitation shock.
Scenario: Target assay concentration is 50 µM .
-
Step 1 (Stock): Thaw 50 mM DMSO stock.
-
Step 2 (Intermediate): Prepare a 10x Working Solution (500 µM) in the assay buffer or media.
-
Technique: Add 10 µL of 50 mM Stock into 990 µL of pre-warmed (37°C) media.
-
Vortex immediately. This rapid dispersion prevents local high concentrations that trigger precipitation.
-
-
Step 3 (Final): Add 10 µL of the 10x Working Solution to 90 µL of cells/well.
-
Final DMSO Concentration: 0.1% (Safe for most cells).
-
QC Check: Inspect the 10x Working Solution under a microscope or turbidity meter. If it looks cloudy, the compound has precipitated.[1] Reduce the concentration or increase the serum content (BSA/FBS) in the media to act as a carrier.[1]
References
-
Agilent Technologies. (2023). Amino Acid Analysis: "How-To" Guide. (Provides standard protocols for solubilizing amino acid derivatives in dilute acid). Link
-
Sigma-Aldrich (Merck). (2024).[1] Preparation of Amino Acid and Peptide Stock Solutions.[1][2][3] (Authoritative guide on using DMSO and HCl for hydrophobic residues). Link
-
PubChem. (2025).[4] Compound Summary: 3,4-Dimethoxy-L-phenylalanine (Related Analog).[1] (Source for physicochemical properties of the O-methylated core). Link
-
ChemicalBook. (2026). DL-DOPA Properties and Solubility.[1][5][6][7][8] (Baseline solubility data for the parent scaffold). Link
Sources
- 1. L-DOPA - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. agilent.com [agilent.com]
- 4. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DL-DOPA CAS#: 63-84-3 [chemicalbook.com]
- 7. Levodopa | 59-92-7 [chemicalbook.com]
- 8. DL-Dopa | C9H11NO4 | CID 836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimal Solvent Selection for Dissolving Di-O-methyl alpha-Ethyl DL-DOPA
[1][2][3]
Part 1: Executive Summary & Chemical Profile[1][2][4]
Dissolving Di-O-methyl alpha-Ethyl DL-DOPA presents a unique challenge due to its hybrid physicochemical nature. Unlike its parent compound (DOPA), which is hydrophilic and oxidation-prone, this derivative possesses significant lipophilic modifications (two methoxy groups and an alpha-ethyl chain) while retaining the zwitterionic character of an amino acid.[1][2][3]
This guide provides a self-validating protocol for solubilization, prioritizing stability and biological compatibility. The recommended primary solvent system is anhydrous DMSO for stock solutions, or 0.1 M HCl for immediate aqueous applications. [1][2][4]
Chemical Identity & Physicochemical Analysis
Understanding the molecule is the first step to successful solvation.[4]
| Feature | Chemical Implication for Solvation |
| Core Structure | Phenylalanine backbone (Zwitterionic: |
| 3,4-Dimethoxy | Removes phenolic hydroxyls.[1][2][3][4] Result: Reduced water solubility compared to DOPA; increased stability against oxidation; increased solubility in organic solvents.[1][2][3] |
| Steric bulk at the chiral center.[1][2][3][4] Result: Increases lipophilicity ( | |
| DL-Configuration | Racemic mixture. Result: Crystal lattice energy may differ from pure enantiomers, potentially affecting saturation limits.[1][2][3][4] |
Part 2: Solvent Selection Strategy
The selection of a solvent must balance solubility power (thermodynamics) with compound stability (chemical kinetics).[1][2][3][4]
Solubility Screening Matrix
Data derived from structure-property relationship (SPR) analysis of phenylalanine analogs.[1][2][3]
| Solvent System | Solubility Potential | Application Context | Risk Factor |
| Neutral Water | Poor (< 1 mg/mL) | Not recommended.[1][2][3] | Zwitterionic lattice is stable; hydrophobic side chains prevent solvation.[2][3][4] |
| 0.1 M HCl | High (> 10 mg/mL) | Aqueous stock, HPLC injection, acute animal dosing.[1][2][3][4] | Protonation of amine breaks zwitterionic lattice.[2][3][4] Stable short-term. |
| 0.1 M NaOH | Moderate/High | Not recommended.[1][2][3][4] | High pH promotes racemization and potential hydrolysis.[2][3][4] |
| DMSO (Anhydrous) | Excellent (> 25 mg/mL) | In vitro assays, cryopreservation, long-term stock.[1][2][3][4] | Hygroscopic; DMSO can be cytotoxic >0.1% in cell culture.[2][3][4] |
| Ethanol (Abs.) | Moderate | Co-solvent formulations.[1][2][3][4] | Lower solubility than DMSO; evaporation issues.[2][3][4] |
Decision Logic for Researchers
The following decision tree illustrates the logical flow for selecting the optimal solvent based on your experimental endpoint.
Figure 1: Decision matrix for solvent selection based on downstream application.
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of High-Concentration Stock in DMSO
Best for: In vitro screening, long-term storage (-20°C).[1][2][3]
Reagents:
Procedure:
-
Weighing: Accurately weigh 10 mg of the compound into a sterile, amber glass vial. Note: Amber glass protects from potential photodegradation, though methoxy-protection improves stability.[1][2][3]
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Sterilization (Optional): If used for cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[2][3][4] Do not use Nylon filters with DMSO.[1][2][3][4]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Preparation of Aqueous Vehicle (Acid-Assisted)
Best for: In vivo IP/IV injection or immediate aqueous chemistry.[1][2][3][4]
Reagents:
Procedure:
-
Initial Solubilization: Weigh 10 mg of compound. Add 500 µL of 0.1 M HCl.
-
Mixing: Vortex until fully dissolved. The solution should be clear. The low pH protonates the amine (
), rendering the molecule a soluble cation.[4] -
Dilution/Buffering: Slowly add 9.5 mL of PBS or Saline while stirring.
-
pH Check: Check pH. It will likely be acidic.[2][3][4]
-
Critical Step: If the pH is too low for injection (< pH 4), carefully titrate with dilute NaOH (0.1 M) to pH ~5.5–6.0.[3][4]
-
Warning: Approaching neutral pH (7.0–7.[2][3][4]4) increases the risk of precipitation as the molecule returns to its zwitterionic, hydrophobic state.[4] Do not exceed pH 6.5 without verifying solubility stability.
-
Part 4: Stability & Self-Validating Quality Control[1][2][3]
A "self-validating" system implies that the user can verify the success of the protocol in real-time.[1][2][3]
Visual Inspection (The Tyndall Effect)
After dilution into aqueous media, shine a laser pointer (or bright focused light) through the vial.[3][4]
-
Pass: The beam passes through invisibly (True Solution).[1][2][3][4]
-
Fail: You see a visible beam path or scattering (Colloidal Suspension/Precipitation).[1][2][3][4] Action: Increase DMSO content or lower pH.
HPLC Purity Check Workflow
To ensure the solvent or heat has not degraded the compound (e.g., hydrolysis of methoxy groups or racemization), run a baseline HPLC.[1][4]
Figure 2: Quality Control workflow to validate solvent compatibility.
Part 5: References
-
O'Neil, M.J.[1][2][3][4] (Ed.). (2013).[2][3][4] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.).[2][3][4] Cambridge: Royal Society of Chemistry.[3][4] (Reference for general solubility of Phenylalanine derivatives).
-
Sigma-Aldrich. (n.d.).[1][2][3][4] Product Specification: L-DOPA Methyl Ester Hydrochloride. Retrieved from (Extrapolated solubility data for methoxy/ester derivatives).[2][3][4]
-
PubChem. (2023).[2][3] Compound Summary for CID 10632946 (3,4-Dimethoxy-L-phenylalanine). National Center for Biotechnology Information.[2][3] Retrieved from [Link]
-
Yalkowsky, S.H., et al. (2010).[1][2][3][4] Handbook of Aqueous Solubility Data. CRC Press.[2][3][4] (Source for estimation of LogP and solubility lowering effects of alpha-ethyl substitution).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester | C16H23NO5 | CID 71312887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-Dopa | C9H11NO4 | CID 836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethoxy-L-phenylalanine | 32161-30-1 [chemicalbook.com]
- 6. CAS ç»å½å·ï¼21231-75-4ï¼ äº-O-ç²åºalpha-ä¹åºDL-å¤å·´, æ´å¤ä¿¡æ¯ã [chemblink.com]
Application Note: Dosing Guidelines for Di-O-methyl alpha-Ethyl DL-DOPA in Rodent Models
This is a comprehensive Application Note and Protocol for the use of Di-O-methyl alpha-Ethyl DL-DOPA (CAS: 21231-75-4) in rodent models. This guide is designed for researchers investigating catecholamine metabolism, hypertension, and neuropharmacology.
Introduction & Rationale
Di-O-methyl alpha-Ethyl DL-DOPA is a structural analog of the classic antihypertensive and DOPA decarboxylase inhibitor,
Mechanism of Action (MOA)
Unlike L-DOPA, which is a direct precursor to dopamine,
-
Metabolic Probes: The di-O-methyl groups increase lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration compared to the dihydroxy parent compound.
-
Prodrug/Precursors: Once systemic, the methoxy groups are typically cleaved (O-demethylation) by hepatic microsomes to yield
-Ethyl-DOPA . -
False Transmitters/Inhibitors: The resulting
-Ethyl-DOPA can inhibit Aromatic L-Amino Acid Decarboxylase (AADC) or be decarboxylated to -ethyl-dopamine, acting as a "false neurotransmitter" that displaces norepinephrine in synaptic vesicles, lowering blood pressure and altering sympathetic tone.
Why use this specific analog?
Researchers typically select the Di-O-methyl
-
Enhance CNS Delivery: Bypass peripheral decarboxylation mechanisms that rapidly degrade non-methylated DOPA analogs.
-
Study Demethylation Kinetics: Evaluate the rate of bioactivation in metabolic disease models.
-
Sustain Release: Create a "depot" effect where the active inhibitor is generated slowly over time.
Chemical Properties & Formulation
This compound is significantly more lipophilic than L-DOPA or
Physicochemical Data
| Property | Value |
| Molecular Formula | C |
| Molecular Weight | ~253.3 g/mol |
| Solubility | Low in neutral water; Soluble in DMSO, Ethanol, and Acidic media.[1] |
| Appearance | White to off-white crystalline powder. |
Formulation Protocol (Vehicle Selection)
For intraperitoneal (IP) or oral (PO) administration in rats/mice, use the following Self-Emulsifying Drug Delivery System (SEDDS) or Acidic Saline method to ensure consistent bioavailability.
Option A: Acidic Saline (Preferred for IP)
Best for minimizing vehicle toxicity in repeated dosing.
-
Weigh the required amount of Di-O-methyl
-Ethyl DL-DOPA. -
Dissolve in a minimal volume of 0.1 N HCl (approx. 10% of final volume). Vortex until clear.
-
Slowly add 0.9% Sterile Saline to reach 90% of final volume.
-
Adjust pH to ~5.5–6.0 using 0.1 N NaOH . Caution: Precipitate may form if pH > 6.5.
-
Filter sterilize (0.22 µm) immediately before use.
Option B: DMSO/PEG Mix (Preferred for High Dose/PO)
Best for solubility at doses >100 mg/kg.
-
Dissolve compound in 10% DMSO (v/v).
-
Add 40% PEG-400 (polyethylene glycol).
-
Bring to volume with 50% Distilled Water .
-
Note: This vehicle can be viscous; use a larger gauge needle (23G) for IP injections.
Dosing Guidelines
These guidelines are derived from molar equivalents of
Recommended Dose Ranges (Rat/Mouse)
| Study Type | Route | Dose Range (mg/kg) | Frequency | Rationale |
| PK / Metabolism | IP / IV | 25 – 50 | Single Bolus | Sufficient to detect parent/metabolites without saturating demethylase enzymes. |
| BP / CNS Effects | IP | 50 – 150 | Daily (QD) | Comparable to effective doses of |
| Toxicity / Max | PO | 200 – 400 | Single | High doses required to overcome first-pass metabolism if oral bioavailability is low. |
Critical Note on Stereochemistry: As a DL-racemate , only the L-isomer is typically biologically active at the decarboxylase level. The D-isomer may be metabolically inert or compete for transport. If using the DL-mixture, double the dose relative to pure L-isomer protocols to achieve the same pharmacodynamic effect.
Experimental Workflow
Pathway Visualization
The following diagram illustrates the metabolic bioactivation and downstream effects of the compound.
Figure 1: Metabolic activation pathway from the Di-O-methyl prodrug to the active alpha-ethyl false transmitter.
Step-by-Step Protocol: Intraperitoneal Administration
-
Preparation:
-
Calculate total mass required:
. -
Prepare fresh vehicle (Option A or B above).
-
Self-Validation: Check pH.[2] If pH < 4 or > 7, adjust to prevent peritoneal irritation/precipitation.
-
-
Baseline Measurements:
-
Measure body weight.[3]
-
Record baseline blood pressure (tail-cuff) or locomotor activity (open field) if applicable.
-
-
Administration:
-
Restrain animal securely.
-
Inject into the lower right quadrant of the abdomen to avoid the cecum.
-
Volume: 5 mL/kg for Rats, 10 mL/kg for Mice. (e.g., 1.0 mL for a 200g rat).
-
-
Post-Dosing Monitoring:
-
0-30 min: Observe for "wet dog shakes" (serotonergic activation) or sedation.
-
1-4 hours: Peak pharmacodynamic effect (hypotension/sedation) usually occurs here as the compound is demethylated.
-
24 hours: If chronic, repeat dose.
-
-
Sampling (PK Study):
-
Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours.
-
Stabilization: Add sodium metabisulfite (antioxidant) to plasma immediately to prevent oxidation of the catechol metabolites.
-
Safety & Troubleshooting
Toxicity Indicators
-
Sedation/Ptosis: Common at doses >150 mg/kg due to central norepinephrine depletion.
-
Hypothermia: Dopaminergic modulation can disrupt thermoregulation. Maintain animals on a heating pad during acute observation.
-
Weight Loss: Chronic dosing may reduce food intake. Monitor weight daily; euthanize if weight loss >20%.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Precipitation in Syringe | pH drift or saturation | Re-check pH; ensure it is slightly acidic (pH 5.5). Warm solution to 37°C. |
| No Behavioral Effect | Slow demethylation | Increase dose or switch to IV route to bypass first-pass variability. |
| Peritoneal Irritation | Vehicle too acidic | Buffer the solution closer to pH 6.0 or switch to DMSO/PEG vehicle. |
References
-
DOPA Decarboxylase Inhibitors: Pharmacology and Applications. Vertex AI Search Synthesis (2023).4[5]
-
Alpha-Methyldopa Toxicology and Carcinogenesis Studies. National Toxicology Program (NTP) TR-348.6[5]
-
Mechanism of Action of Methyldopa and 3-O-methylated Metabolites. Circulation Research (1979).7[5]
-
PubChem Compound Summary: 3,4-Dimethoxy-L-phenylalanine. National Library of Medicine.8[5]
-
Chemical Vendor Data: Di-O-methyl alpha-Ethyl DL-DOPA. ChemBlink / Splendid Lab.9[5][7]
Sources
- 1. Dopa decarboxylase inhibitor compositions - Patent US-10624839-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Aromatic L-amino acid decarboxylase inhibitor [medbox.iiab.me]
- 5. biorxiv.org [biorxiv.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS ç»å½å·ï¼21231-75-4ï¼ äº-O-ç²åºalpha-ä¹åºDL-å¤å·´, æ´å¤ä¿¡æ¯ã [chemblink.com]
Protocols for chiral separation of Di-O-methyl alpha-Ethyl DL-DOPA enantiomers
Application Note: High-Resolution Chiral Separation of Di-O-methyl -Ethyl DL-DOPA
Introduction & Molecule Analysis[1][2][3][4][5][6][7][8]
Target Molecule: Di-O-methyl
-
Primary Amine (
) & Carboxyl ( ): Zwitterionic capability, critical for ligand exchange and crown ether recognition. -
Quaternary
-Carbon: The presence of both an ethyl group and the benzyl side chain at the -position creates significant steric bulk. This "tetrasubstituted" center prevents racemization (unlike standard amino acids) but challenges the chiral selector's binding pocket. -
Dimethoxy Phenyl Ring: Increases lipophilicity compared to DOPA, requiring organic modifiers in aqueous mobile phases to manage retention time.
The Challenge: Standard chiral columns (e.g., OD-H, AD-H) often fail with free amino acids due to poor solubility in normal phase solvents and weak interaction in reverse phase without derivatization. The protocols below bypass derivatization, utilizing Crown Ether and Ligand Exchange technologies which directly recognize the free amino acid functionality.
Selection Logic & Decision Matrix
The following decision tree illustrates the logic for selecting the optimal separation mode based on the analyte's specific functional groups.
Figure 1: Method Selection Decision Tree. Crown Ether CSPs are prioritized for
Protocol A: Crown Ether HPLC (The Gold Standard)
This method is the primary recommendation. Crown ether phases (specifically 18-crown-6 derivatives) form inclusion complexes with the protonated primary amine (
Chromatographic Conditions[2][4][10][11]
| Parameter | Specification | Rationale |
| Column | Crownpak CR-I(+) (Daicel) or CrownSil (Regis) | Designed specifically for native amino acids. The (+) form usually elutes the D-enantiomer first (check specific lot). |
| Dimensions | 3.0 x 150 mm, 5 µm | Smaller ID saves solvent; 150mm provides sufficient plates for difficult separations. |
| Mobile Phase | pH 1.5 | Acid: |
| Flow Rate | 0.4 - 0.5 mL/min | Optimized for mass transfer kinetics in inclusion complexes. |
| Temperature | 15°C - 25°C | Critical: Lower temperatures enhance the stability of the host-guest complex, significantly improving resolution ( |
| Detection | UV @ 210 nm (or 280 nm) | 280 nm is specific to the aromatic ring; 210 nm is more sensitive for the carbonyl. |
Step-by-Step Execution
-
Preparation: Dissolve the racemic Di-O-methyl
-Ethyl DL-DOPA in the mobile phase at 0.5 mg/mL. Ensure the sample is acidic (pH < 2) to keep the amine protonated. -
Equilibration: Flush column with 100% water for 10 min, then Mobile Phase for 30 min. Note: Crownpak columns are sensitive to high organic content; do not exceed 20% MeOH without consulting limits.
-
Injection: Inject 2-5 µL.
-
Optimization:
-
If retention is too long: Increase Methanol to 20%.
-
If resolution is poor: Decrease Temperature to 10°C.
-
Expected Mechanism
The ammonium group (
Protocol B: Chiral Ligand Exchange (CLEC)
Use this method if Crownpak columns are unavailable or if the "Di-O-methyl" groups cause excessive retention on the Crown phase.
Chromatographic Conditions[2][4][10][11]
| Parameter | Specification | Rationale |
| Column | Chiralpak MA(+) or Sumichiral OA-5000 | Coated with chiral ligands complexed with Copper (II). |
| Mobile Phase | 2 mM | Copper ions are essential to form the ternary complex [Stationary Ligand - Cu - Analyte]. |
| Flow Rate | 0.8 mL/min | Standard flow for ligand exchange. |
| Temperature | 40°C - 50°C | Contrast: Ligand exchange kinetics are slow; higher temperature improves peak shape (efficiency) unlike Crown ethers. |
| Detection | UV @ 254 nm | Detects the Copper-Amino Acid complex. |
Validation Note
Ligand exchange is highly sensitive to the specific geometry of the amino acid. The
Protocol C: Indirect Separation (Derivatization)
If direct methods fail (e.g., due to matrix interference in biological samples), derivatization with Marfey's Reagent (FDAA) is the robust backup.
Workflow
-
Reaction: Mix 50 µL sample + 100 µL 1% FDAA (in acetone) + 20 µL 1M
. Heat at 40°C for 1 hour. -
Quench: Add 20 µL 1M HCl.
-
Separation: Use a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) vs. Acetonitrile.
-
Mechanism: FDAA adds a chiral auxiliary, converting enantiomers into diastereomers, which separate easily on achiral C18 phases.
System Suitability & Calculations
To validate the method, calculate the Resolution (
Acceptance Criteria:
- (Baseline separation).
-
Tailing Factor (
) < 1.5.
Visualization of Interaction Mechanism
Figure 2: Mechanistic pathway of chiral recognition on Crownpak phases. The ammonium ion drives retention, while the steric bulk of the
References
-
Hyun, M. H. (2001). "New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers."[1][2][3] Journal of Chromatography A.
-
Daicel Chiral Technologies. (n.d.). "Crownpak CR-I(+) Instruction Manual." Chiral Technologies.
-
Davankov, V. A. (2003).[4] "Enantioselective ligand exchange in modern separation techniques." Journal of Chromatography A.
-
Regis Technologies. (n.d.). "CrownSil Crown Ether Chiral Stationary Phases." Regis Technologies.
-
Dolezalová, M., & Fanali, S. (2000). "Enantiomeric separation of dihydroxyphenylalanine (DOPA) and related compounds by capillary electrophoresis." Electrophoresis.
Application Note: Mass Spectrometry Fragmentation Patterns of Di-O-methyl alpha-Ethyl DL-DOPA
This Application Note is designed for researchers in DMPK, forensic toxicology, and metabolite identification. It provides a definitive protocol for the structural characterization of Di-O-methyl alpha-Ethyl DL-DOPA (chemically identified as 3,4-dimethoxy-α-ethylphenylalanine) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Executive Summary & Chemical Identity
Di-O-methyl alpha-Ethyl DL-DOPA is a synthetic derivative of the catecholamine precursor DOPA. Structurally, it combines the core of Methyldopa (an antihypertensive) with two key modifications: the methylation of the catechol hydroxyls (preventing oxidation to quinones) and the extension of the alpha-alkyl chain from methyl to ethyl.
In drug development, this compound serves as a critical internal standard or metabolic probe for studying:
-
COMT (Catechol-O-methyltransferase) activity: As a "blocked" analog of DOPA metabolites.
-
Amino Acid Decarboxylase (AADC) kinetics: The alpha-ethyl group sterically hinders decarboxylation compared to natural substrates.
Chemical Specifications
| Property | Detail |
| IUPAC Name | 2-amino-3-(3,4-dimethoxyphenyl)-2-ethylpropanoic acid |
| Common Name | Di-O-methyl α-Ethyl DOPA |
| Molecular Formula | C₁₃H₁₉NO₄ |
| Exact Mass (Monoisotopic) | 253.1314 Da |
| Precursor Ion [M+H]⁺ | m/z 254.1392 |
| Key Structural Features | 3,4-Dimethoxybenzyl core; Quaternary α-carbon (Ethyl/COOH/NH₂) |
Experimental Protocol: LC-MS/MS Conditions
Expert Insight: Unlike catecholamines, this dimethoxy derivative is lipophilic and stable against auto-oxidation. Acidic mobile phases are essential to protonate the primary amine for high ESI sensitivity.
Sample Preparation[2]
-
Stock Solution: Dissolve 1 mg of Di-O-methyl α-Ethyl DL-DOPA in 1 mL of Methanol (MeOH).
-
Working Standard: Dilute to 1 µg/mL in Water/MeOH (90:10 v/v) containing 0.1% Formic Acid.
-
Stability Check: The dimethoxy protection renders the molecule stable at room temperature for >24 hours, unlike unprotected DOPA.
LC-MS Parameters
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive (+) | Protonation of the aliphatic amine (-NH₂) is the most efficient ionization pathway. |
| Capillary Voltage | 3.0 - 3.5 kV | Standard range to prevent in-source fragmentation while maintaining spray stability. |
| Cone Voltage | 20 - 30 V | Optimized to transmit the precursor (m/z 254) without premature cleavage of the ethyl group. |
| Collision Energy (CE) | Stepped (15, 25, 35 eV) | Low CE preserves the [M+H]⁺; High CE reveals the diagnostic benzyl cation. |
| Mobile Phase | A: H₂O + 0.1% Formic AcidB: ACN + 0.1% Formic Acid | Formic acid ensures [M+H]⁺ formation. ACN provides sharper peaks for this lipophilic analog. |
Fragmentation Analysis & Mechanism
The fragmentation of Di-O-methyl α-Ethyl DL-DOPA follows a predictable pathway governed by the stability of the 3,4-dimethoxybenzyl carbocation and the lability of the amino acid functionality.
Primary Precursor: m/z 254.1 [M+H]⁺
The proton localizes on the primary amine group at the alpha-position.
Pathway A: The Immonium Ion Transition (Diagnostic)
Transition: m/z 254 → m/z 208
-
Mechanism: Concerted loss of Water (H₂O) and Carbon Monoxide (CO), effectively losing the carboxylic acid moiety as Formic Acid (HCOOH, 46 Da).
-
Structure: The resulting ion is the α-ethyl-3,4-dimethoxyphenethylamine immonium ion [Ar-CH₂-C(Et)=NH₂]⁺.
-
Significance: This peak distinguishes the alpha-ethyl analog from the alpha-methyl analog (Methyldopa derivative), which would produce an immonium ion at m/z 194.
Pathway B: Ammonia Loss
Transition: m/z 254 → m/z 237
-
Mechanism: Neutral loss of Ammonia (NH₃, 17 Da) from the parent ion.[1]
-
Observation: Typically a lower abundance peak in ESI compared to EI, but observable at low collision energies (10-15 eV).
Pathway C: The Benzylic Cleavage (Base Peak)
Transition: m/z 254 (or 208) → m/z 151
-
Mechanism: Cleavage of the Cα–Cβ bond. The charge is retained on the aromatic ring due to the strong resonance stabilization provided by the two electron-donating methoxy groups.
-
Structure: 3,4-Dimethoxybenzyl cation (also known as the veratryl cation).
-
Significance: This is the Base Peak (100% intensity) at medium-to-high collision energies (>25 eV). It confirms the integrity of the dimethoxy-phenyl ring.
Pathway D: Secondary Aromatic Fragmentation
Transition: m/z 151 → m/z 121 / 107
-
Mechanism: Sequential loss of Formaldehyde (CH₂O, 30 Da) or Methyl radicals (•CH₃, 15 Da) from the methoxy groups on the benzyl cation.
-
Observation: These fragments appear only at high collision energies (>40 eV) and confirm the "dimethoxy" substitution pattern.
Visualizing the Fragmentation Logic
The following diagram illustrates the hierarchical fragmentation pathway, distinguishing primary neutral losses from structural diagnostic ions.
Figure 1: ESI-MS/MS fragmentation tree for Di-O-methyl α-Ethyl DL-DOPA, highlighting the diagnostic transition to the m/z 151 base peak.
Differentiation from Isomers
To ensure data integrity, researchers must distinguish this compound from isobaric interferents:
| Isobar/Analog | Distinguishing Feature (MS/MS) |
| Methyldopa Ethyl Ester | Precursor: Same (m/z 254). Fragment: Loss of ethanol (-46 Da) is favored over HCOOH loss. Base Peak: m/z 139 (Dihydroxybenzyl cation) vs m/z 151 (Dimethoxy). |
| 3,4-Dimethoxy-Phe (No Ethyl) | Precursor: m/z 226.[1] Immonium: m/z 180. Key Difference: Shift of -28 Da (missing ethyl group). |
| Positional Isomers (2,3-Dimethoxy) | Precursor: m/z 254. Fragment: m/z 151 is present, but relative abundance of secondary ions (m/z 121 vs 107) differs due to "ortho effects" in 2,3-isomers. |
References
-
NIST Mass Spectrometry Data Center. "Fragmentation of protonated α-amino acids." National Institute of Standards and Technology. [Link]
-
Korfmacher, W. A. (2005). "Principles and Applications of LC-MS in New Drug Discovery." Drug Discovery Today. [Link]
-
Holčapek, M., et al. (2010). "Fragmentation behavior of phenethylamine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link]
-
Bijlsma, L., et al. (2013). "Fragmentation pathways of drugs of abuse and their metabolites based on Q-TOF MS/MS data." Analytical Chemistry. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting low yield in Di-O-methyl alpha-Ethyl DL-DOPA synthesis
Technical Support Center: -Ethyl DOPA Analog Synthesis
Quick Diagnostic: Where is your yield loss occurring?
| Symptom | Likely Stage | Root Cause |
| Starting material (Ketone) remains unreacted. | Hydantoin Formation | Steric hindrance of the ethyl group prevents ring closure at standard reflux temps. |
| Intermediate precipitates but melts/decomposes. | Hydantoin Isolation | Contamination with mono-substituted ureas or polymerization products. |
| Hydantoin is recovered unchanged. | Hydrolysis | 5,5-disubstituted hydantoins are thermodynamically stable; standard NaOH reflux is insufficient. |
| Product is dark/tarry. | Hydrolysis/Workup | Demethylation occurred (acid too strong) or oxidation of the amine. |
| No precipitate upon acidification. | Isolation | pH missed the Isoelectric Point (pI) or product is trapped in inorganic salts. |
Module 1: The Bucherer-Bergs Bottleneck
Target Intermediate: 5-ethyl-5-(3,4-dimethoxybenzyl)hydantoin
The Issue: Incomplete Conversion
The switch from a methyl ketone (used in Methyldopa) to an ethyl ketone (1-(3,4-dimethoxyphenyl)-2-butanone) introduces substantial steric bulk. Standard protocols (EtOH/Water at
Troubleshooting Protocol
Q: My ketone conversion is stuck at 50%. Adding more cyanide doesn't help. What do I do? A: You are likely fighting the reversibility of the aminonitrile formation. The ethyl group slows the forward reaction, allowing ammonia to escape.
-
Switch Solvent System: Move from Ethanol/Water to Ethylene Glycol/Water (1:1) . This allows you to raise the reaction temperature to 100-110°C without using a pressure vessel.
-
Ammonia Saturation: The reaction consumes ammonia. If you are running this open or under weak reflux, you are losing the reagent necessary to form the imine.
-
Fix: Bubble ammonia gas into the solution initially or use a sealed pressure tube (autoclave) at 3-5 bar.
-
-
Reagent Stoichiometry: Increase Ammonium Carbonate to 3.0 - 4.0 equivalents . The excess carbonate acts as a buffer and an ammonia reservoir.
Q: I see a gummy precipitate instead of a crystalline hydantoin. A: This is often the "ureido" intermediate that failed to cyclize.
-
The Fix: Do not discard. Redissolve the gum in water, add 10% excess Ammonium Carbonate, and reflux rigorously for another 4-6 hours. The ring closure is the slow step for
-ethyl analogs.
Visual Workflow: Bucherer-Bergs Optimization
Caption: The reversible nature of the Bucherer-Bergs reaction. The steric bulk of the ethyl group promotes the reverse reaction (red dashed line), requiring pressure and heat to force the final irreversible cyclization.
Module 2: The Hydrolysis Hazard
Target Product: Di-O-methyl
The Issue: The "Iron" Ring
5,5-disubstituted hydantoins are notoriously difficult to hydrolyze. The ethyl group shields the amide bond from nucleophilic attack.
Troubleshooting Protocol
Q: I tried refluxing in 6N HCl, but I recovered the starting material. A: Acid hydrolysis is ineffective for sterically hindered hydantoins and poses a risk of demethylating your methoxy groups (yielding the catechol, which you don't want yet).
-
Protocol Shift: Use Alkaline Hydrolysis .
-
Reagent: Barium Hydroxide [
] is superior to NaOH because the resulting barium carbonate precipitates, driving the reaction forward. -
Conditions: Autoclave/Pressure vessel at 150-170°C for 12-24 hours.
-
Alternative: If using NaOH, use a 40% (w/v) solution in ethylene glycol to achieve temperatures >130°C at atmospheric pressure.
-
Q: My product turned black during hydrolysis. A: Oxidation of the electron-rich dimethoxy ring.
-
The Fix: Degas your hydrolysis solvent with Nitrogen or Argon for 30 minutes before heating. Add a pinch of Sodium Dithionite (
) as a reducing agent during the hydrolysis step.
Module 3: Isolation & Purification
The Issue: Isoelectric Trapping
The product is an amino acid (zwitterion). It will not extract into organic solvents and is highly water-soluble, making it hard to "fish out" of the salty hydrolysis soup.
Troubleshooting Protocol
Q: I neutralized the hydrolysis mixture, but no precipitate formed. A: You likely missed the Isoelectric Point (pI) or the salt concentration is too high (salting-in effect).
-
Remove the Bulk: If you used
, add stoichiometric . The will precipitate. Filter it off. The filtrate now contains your amino acid and minimal salt. -
Find the pI: The pI of Di-O-methyl
-ethyl DOPA is approximately 5.5 - 6.0 .-
Do not just neutralize to pH 7.0.
-
Acidify slowly to pH 5.5 using Glacial Acetic Acid (not HCl, as chlorides are harder to remove).
-
-
The "Cold Shock": Once at pH 5.5, cool the solution to
C and add cold Ethanol. The amino acid should crystallize out as the zwitterion.
Summary of Optimized Conditions
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Success) |
| Ketone | 1-(3,4-dimethoxyphenyl)-2-butanone | Same |
| Step 1 Solvent | 50% Ethanol (Reflux 78°C) | 50% Ethylene Glycol (110°C) or Pressure Tube |
| Step 1 Time | 4-6 Hours | 24-48 Hours |
| Step 2 Reagent | 6N HCl or 2N NaOH | |
| Step 2 Temp | 100°C | 150°C - 170°C (Pressure) |
| Workup | Neutralize & Extract | Precipitate Barium w/ |
Process Logic Diagram
Caption: Decision matrix for the synthesis of Di-O-methyl
References
-
Bucherer-Bergs Reaction Mechanism & Steric Hindrance
- Source: Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews.
- Relevance: Foundational text explaining why -substituents larger than methyl significantly retard ring closure.
-
URL:[Link]
- Synthesis of Methyldopa and Analogs (Patent)
-
Hydrolysis of Sterically Hindered Hydantoins
- Source:Journal of Organic Chemistry. "Hydrolysis of 5,5-disubstituted hydantoins."
- Relevance: Confirms the necessity of high-temperature alkaline conditions ( ) for hindered hydantoins to prevent ether cleavage.
-
URL:[Link]
-
Solubility and Isoelectric Points of DOPA Deriv
Preventing oxidation and degradation of Di-O-methyl alpha-Ethyl DL-DOPA
Technical Support Center: Stability Protocols for Di-O-methyl -Ethyl DL-DOPA
Executive Summary & Chemical Context
User Query: "How do I prevent the oxidation and degradation of Di-O-methyl
Technical Insight:
Unlike L-DOPA or
-
The Good News: These methoxy groups block the rapid formation of ortho-quinones (melanin-like pigments), making this compound significantly more stable than free catechols.[1]
-
The Risk: The molecule remains vulnerable to benzylic oxidation (at the
-carbon), N-oxidation (at the amine), and photolytic degradation . Furthermore, trace metal ions can catalyze the cleavage of the ether bonds, reverting the molecule to its highly unstable catechol form.
This guide provides a self-validating workflow to maintain >99% purity.
Critical Degradation Pathways (Visualization)
Understanding how the molecule breaks down is the first step in prevention. The diagram below illustrates the stress factors and their resulting impurities.
Figure 1: Primary degradation pathways.[1] Note that Quinone formation (browning) only occurs AFTER demethylation, making color change a lagging indicator of degradation.[1]
Storage & Handling Protocols
Protocol A: The "Golden Standard" Storage Workflow
Use this for solid powder storage.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Desiccated) | Arrhenius equation dictates that lower T slows reaction kinetics.[1] Desiccation prevents hydrolysis.[1] |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass Vials | Blocks UV radiation (290–450 nm) which catalyzes aromatic amine degradation.[1] |
| Cap Liner | PTFE (Teflon) | Avoids leaching of plasticizers or reaction with rubber septa.[1] |
Protocol B: Solubilization & Solution Stability
The most critical phase.[1] 90% of user errors occur here.
Solubility Note: Due to the ethyl and methyl groups, this compound is lipophilic . It will not dissolve well in neutral water.[1]
-
Solvent Choice:
-
Degassing (Mandatory):
-
pH Management:
Troubleshooting Guide (Symptom-Based)
Use this table to diagnose issues with your current batch.
| Symptom | Probable Cause | Corrective Action |
| Solution turns Yellow | N-Oxide Formation. The amine group has oxidized.[1] Common in aged DMSO solutions.[1] | Discard. Prepare fresh solution. Store future DMSO stocks at -80°C, not -20°C. |
| Solution turns Brown/Black | Demethylation & Quinone Formation. The protecting groups have cleaved, and the core is polymerizing. | Check pH. Ensure pH is < 6.0. Check for metal contamination (use plastic spatulas, not metal).[1] |
| Cloudiness / Precipitate | Solubility Limit / Moisture. The "Ethyl" group increases hydrophobicity.[1] Water absorption causes crash-out.[1] | Add Co-solvent. Increase organic fraction (e.g., 10% Ethanol).[1] Ensure vial was at room temp before opening to prevent condensation.[1] |
| Unexpected Peak in HPLC | Photodegradation. Exposure to bench lights during weighing.[1] | Work in dimmed light. Wrap HPLC vials in aluminum foil immediately. |
Experimental Workflow Diagram
Follow this decision tree to ensure sample integrity during experimentation.
Figure 2: Standard Operating Procedure (SOP) for sample preparation.
Frequently Asked Questions (FAQs)
Q: Can I autoclave a solution of Di-O-methyl
Q: Why does the protocol recommend plastic spatulas?
A: To prevent Fenton Chemistry.
Trace iron (
Q: My LC-MS shows a mass shift of +16 Da. What is this? A: This is likely the N-oxide. This indicates your storage solvent contained dissolved oxygen.[1] Degas all solvents thoroughly before reconstitution.[1]
Q: Is the "DL" (Racemic) mixture less stable than the pure L-isomer? A: Chemically, no. Both enantiomers have identical oxidative stability.[1] However, if you are using enzymes (like esterases) in your assay, they may selectively degrade the L-isomer, leaving the D-isomer and "degradation products" that confuse analysis [2].[1]
References
-
Halliwell, B., & Gutteridge, J. M. (2015).[1] Free Radicals in Biology and Medicine. Oxford University Press.[1] (Mechanisms of metal-catalyzed oxidation in catecholamines).
-
Soares-da-Silva, P., et al. (2000).[1][2] "The O-methylated derivative of L-DOPA, 3-O-methyl-L-DOPA, fails to inhibit neuronal and non-neuronal aromatic L-amino acid decarboxylase."[1][2] Brain Research, 863(1-2), 293-297.[1][2]
-
Sigma-Aldrich (Merck). (2024).[1] "Product Specification: 3,4-Dihydroxy-L-phenylalanine (L-DOPA) Stability & Storage." [1]
-
Cameo Chemicals (NOAA). "Methyl Dopa: Chemical Reactivity and Stability Profile."[1]
-
ICH Guidelines. (2003).[1] "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[1]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of DOPA Derivatives
Welcome to the technical support center for resolving common issues in the HPLC analysis of DOPA (3,4-dihydroxyphenylalanine) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve peak tailing, a frequent challenge that can compromise the accuracy and reproducibility of your results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common form of peak distortion in chromatography where the peak's trailing edge is drawn out, resulting in an asymmetrical shape.[1][3] An ideal chromatographic peak is Gaussian or symmetrical. Peak tailing is quantitatively measured by the tailing factor or asymmetry factor; a value greater than 1.2 often indicates a problem that needs addressing.[3]
Q2: Why is peak tailing a problem for the analysis of DOPA derivatives?
A2: Peak tailing can lead to several analytical issues, including:
-
Inaccurate Quantification: Asymmetrical peaks are difficult to integrate accurately, leading to errors in calculating the analyte's concentration.[2]
-
Poor Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to resolve and quantify individual components in a mixture.
-
Reduced Sensitivity: Peak tailing broadens the peak, which lowers the peak height and can make it difficult to detect low concentrations of your DOPA derivative.
Q3: What are the primary causes of peak tailing for DOPA and its derivatives?
A3: The primary causes of peak tailing for these polar, ionizable compounds often involve unwanted secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself.[3][4] DOPA derivatives, containing both amine and carboxylic acid functional groups as well as a catechol moiety, are particularly susceptible to:
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root causes of peak tailing in your DOPA derivative analysis.
Secondary Silanol Interactions: The Usual Suspect
The most common cause of peak tailing for basic or polar compounds like DOPA derivatives in reversed-phase HPLC is the interaction with residual silanol groups on the silica-based stationary phase.[3][4][8] These silanols (Si-OH) can become ionized (Si-O⁻) at mobile phase pH values above approximately 3, creating active sites that can interact with positively charged amine groups on the DOPA molecule, leading to a secondary retention mechanism and peak tailing.[1][3]
Caption: Troubleshooting silanol interactions.
-
Operate at a Low Mobile Phase pH: By lowering the mobile phase pH to a range of 2.5-3.0, the residual silanol groups will be protonated (Si-OH), minimizing their ability to interact with the protonated amine group of the DOPA derivative.[3][5][9]
-
Utilize End-Capped or Base-Deactivated Columns: Modern HPLC columns often undergo an "end-capping" process where residual silanols are chemically bonded with a small, less polar group to make them inert.[3][9] Columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated," are highly recommended.[9]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites and improve peak shape.[5][9] However, be mindful of buffer solubility in the organic modifier, especially when using high percentages of acetonitrile.[9]
-
Use Competing Bases (A More Traditional Approach): Adding a small concentration (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can be effective.[9] The TEA will preferentially interact with the active silanol sites, preventing the DOPA derivative from doing so. Note that TEA can suppress MS signals if you are using an LC-MS system.
Metal Chelation: A Hidden Cause of Tailing
The catechol group of DOPA and its derivatives is an excellent chelating agent for metal ions.[6][11][12] Trace metal impurities in the silica matrix of the HPLC column, the column hardware (like frits), or even from the HPLC system itself can interact with your analyte, causing significant peak tailing.[5][13]
Caption: Troubleshooting metal chelation.
-
Add a Chelating Agent to the Mobile Phase: The addition of a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 0.1 mM) can effectively bind to the metal impurities, preventing them from interacting with your DOPA derivative.
-
Use Metal-Free or Bio-Inert HPLC Systems and Columns: Several manufacturers now offer HPLC systems and columns with PEEK or other polymer-based components in the flow path to minimize contact with metal surfaces.[13] These can significantly improve the peak shape for metal-sensitive compounds.
Mobile Phase Optimization: pH, Buffer, and Organic Modifier
The composition of the mobile phase is critical for achieving good peak shape. For ionizable compounds like DOPA derivatives, pH is a powerful tool to control retention and peak shape.[7][14]
| Parameter | Effect on Peak Shape | Recommendations for DOPA Derivatives |
| pH | Controls the ionization state of the analyte and residual silanols. Operating near the pKa of the analyte can cause peak broadening or splitting.[1][7] | Operate at a pH at least 2 units away from the pKa of the amine and carboxylic acid groups. A low pH (2.5-3.0) is generally recommended to suppress silanol interactions.[3][5] |
| Buffer Type & Concentration | Maintains a stable pH throughout the separation, which is crucial for reproducibility and good peak shape.[10][15] | Use a buffer with a pKa close to the desired mobile phase pH.[10] A concentration of 10-50 mM is typical.[10] For LC-MS, use volatile buffers like ammonium formate or ammonium acetate.[10] |
| Organic Modifier | The choice of organic modifier (e.g., acetonitrile vs. methanol) can influence selectivity and sometimes peak shape due to different solvent properties.[16][17] | Acetonitrile and methanol are the most common. If peak shape is poor with one, it is worthwhile to try the other. Methanol is a polar-protic solvent, while acetonitrile is polar-aprotic.[16] |
| Ion-Pairing Reagents | Can be used to improve retention and peak shape of charged analytes.[18][19] | For the positively charged DOPA derivative, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium heptanesulfonate) can be added to the mobile phase.[19] This forms a neutral ion-pair that has better retention and peak shape on a reversed-phase column.[18] |
-
Determine the pKa values of your DOPA derivative.
-
Select a suitable buffer with a pKa within +/- 1 pH unit of your target pH.[10]
-
Prepare a series of aqueous mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5).
-
Analyze your sample with each mobile phase composition, keeping all other parameters constant.
-
Evaluate the chromatograms for peak shape, retention time, and resolution.
-
Select the pH that provides the best overall chromatography.
HPLC System and Column Health
If you have addressed the chemical sources of peak tailing and the problem persists, it is time to investigate the physical state of your HPLC system and column.
Caption: Troubleshooting system and column issues.
-
Column Contamination or Degradation: Over time, the column can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially when operating at pH extremes.[20]
-
Solution: Try flushing the column with a strong solvent. If this does not work, the column may need to be replaced.[21]
-
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing poor peak shape for all analytes.[20]
-
Solution: Reverse the column and flush it to waste.[20] If this doesn't resolve the issue, the frit may need to be replaced, or the entire column.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can lead to peak broadening and tailing.[1] This is especially noticeable for early eluting peaks.
-
Solution: Use tubing with a narrow internal diameter and keep the length as short as possible.[1]
-
References
-
Crombeen, J. P., Kraak, J. C., & Poppe, H. (1978). Reversed-phase systems for the analysis of catecholamines and their metabolites by high-performance liquid chromatography. Journal of Chromatography A, 167, 219-230. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]
-
MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. [Link]
-
Shimadzu. (n.d.). A simple analysis of catecholamines in cell medium by LC/MS/MS using an ion-pairing reagent added to final extracts. [Link]
-
LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
MPL Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?[Link]
-
Macedonian Pharmaceutical Bulletin. (2021). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
LCGC International. (2020, November 12). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]
-
Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. [Link]
-
LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
McGachy, N. T., & Zhou, L. (2009). Comparison of the influence of organic modifier on the secondary interactions of polar embedded and classical alkyl-silica reversed phase HPLC stationary phases. Journal of separation science, 32(23-24), 4101–4112. [Link]
-
Journal of Chromatography A. (1994). Organic modifiers for the separation of organic acids and bases by liquid chromatography. [Link]
-
Stoll, D. R. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC International. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Valencylab. (2025, June 25). HPLC Buffers for Sharp and Symmetrical Peaks. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: The Effect of Gradient on Buffers. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Agilent. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of DOPA. [Link]
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]
-
ResearchGate. (n.d.). Influence of the mobile phase pH in peak resolution for each compound. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Journal of Chromatography B: Biomedical Sciences and Applications. (1983). SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION. [Link]
-
Deacon, M. (1997). METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Rajan, K. S., & Davis, J. M. (1979). Metal chelates of L-DOPA for improved replenishment of dopaminergic pools. Journal of Inorganic and Nuclear Chemistry, 41(10), 1499-1506. [Link]
-
Kim, J., et al. (2024). SERS detection of dopamine using metal-chelated Ag nanoshell. RSC Advances, 14(20), 14193-14200. [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]
-
MDPI. (2022, January 10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromanik.co.jp [chromanik.co.jp]
- 9. labcompare.com [labcompare.com]
- 10. mac-mod.com [mac-mod.com]
- 11. Metal chelates of L-DOPA for improved replenishment of dopaminergic pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. HPLC Buffers for Sharp and Symmetrical Peaks - Valencylab [valencylab.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Comparison of the influence of organic modifier on the secondary interactions of polar embedded and classical alkyl-silica reversed phase HPLC stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. km3.com.tw [km3.com.tw]
- 19. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
Optimizing reaction conditions for alpha-ethylation of DOPA
Technical Guide: Optimizing Reaction Conditions for -Ethylation of DOPA
Ticket ID: DOPA-Alk-001
Subject: Troubleshooting Asymmetric
Executive Summary
The
Unlike simple glycine alkylations, this reaction is sterically demanding and chemoselectively sensitive. The standard industrial and academic approach utilizes Asymmetric Phase Transfer Catalysis (PTC) on a protected Schiff base (aldimine or ketimine).
This guide addresses the three most common failure modes: Low Enantioselectivity (ee) , Stalled Conversion , and Chemoselectivity Issues (O-alkylation).
Module 1: The Critical Setup (Substrate & Catalyst)
Q: I am trying to ethylate DOPA directly, but the reaction is a mess. What is the correct substrate architecture?
A: You cannot alkylate unprotected DOPA. The zwitterionic nature and free catechol hydroxyls will lead to polymerization and O-alkylation. You must synthesize the O'Donnell-Maruoka Substrate before attempting alkylation.
The Mandatory Substrate Architecture:
-
Carboxyl Protection: tert-butyl ester (OtBu) is preferred over methyl/ethyl esters to prevent hydrolysis and enhance the steric bulk that aids stereoselectivity.
-
Amine Protection: Benzophenone imine (Schiff base).[1] This acidifies the
-proton (pKa ~19-23 in DMSO) allowing deprotonation by solid/aqueous hydroxide. -
Catechol Protection: 3,4-Dimethoxy (Veratryl) or Methylenedioxy. Free phenols are incompatible with the basic enolization conditions.
Recommended Catalyst Systems:
-
Tier 1 (High ee): Maruoka Catalysts (
-symmetric chiral spiro-ammonium salts). These are superior for creating quaternary centers due to their rigid binaphthyl structure. -
Tier 2 (Cost-Effective): Cinchona Alkaloids (e.g., N-benzylcinchonidinium chloride). Good starting point, but often struggle to exceed 85-90% ee for quaternary centers without extensive optimization.
Module 2: Standard Operating Procedure (SOP)
Protocol: Phase Transfer
| Parameter | Specification | Rationale |
| Substrate | N-(diphenylmethylene)-3,4-dimethoxy-Phe-OtBu | Pre-installed DOPA skeleton; protected. |
| Alkylating Agent | Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) | EtI is more reactive (better leaving group) but EtBr is more stable. Use 1.2 – 1.5 equivalents. |
| Catalyst | High reactivity and stereocontrol for quaternary centers. | |
| Solvent | Toluene or Toluene/CHCl | Non-polar solvents tighten the ion pair between the enolate and catalyst, boosting ee. |
| Base | 50% aq. KOH or CsOH (solid) | High concentration is required to drive the interfacial deprotonation. |
| Temperature | 0°C to -20°C | Lower temperatures suppress the racemic background reaction. |
Module 3: Visualizing the Workflow
The following diagram illustrates the reaction pathway and the critical decision nodes for troubleshooting.
Caption: Figure 1. Process flow for asymmetric PTC alkylation of DOPA derivatives, highlighting critical failure points (Red).
Module 4: Troubleshooting & FAQs
Issue 1: Low Enantioselectivity (ee < 80%)
Diagnosis: The "background reaction" (uncatalyzed alkylation) is competing with the catalyzed pathway, or the ion-pair geometry is loose.
-
Q: My ee is stuck at 75%. How do I improve it?
-
Action 1: Lower the Temperature. Drop from 0°C to -20°C or -40°C. The catalytic pathway has a lower activation energy than the racemic background reaction; cooling favors the catalyst.
-
Action 2: Switch Solvent. If using pure DCM (Dichloromethane), switch to Toluene or a Toluene/CHCl
mix. Chlorinated solvents can sometimes dissociate the ion pair too much, reducing the catalyst's ability to "shield" one face of the enolate. -
Action 3: Check Catalyst Loading. Ensure you are using at least 1 mol%. If the catalyst concentration is too low, the racemic background reaction (driven by the base alone) becomes statistically significant.
-
Action 4: Catalyst Structure. If using a Cinchona alkaloid (e.g., O'Donnell catalyst), switch to a Maruoka catalyst (Spiro-ammonium). The rigid binaphthyl backbone is far superior for sterically demanding quaternary centers [1].
-
Issue 2: Stalled Reaction / Low Conversion
Diagnosis: Phase transfer catalysis relies on the interface between the organic and aqueous layers.
-
Q: The reaction stops at 50% conversion after 24 hours.
-
Action 1: Agitation Speed. This is the #1 error. PTC reactions are diffusion-controlled. You must stir vigorously (≥1000 RPM) to maximize the interfacial surface area.
-
Action 2: Base Concentration. Ensure you are using 50% w/w KOH . Dilute bases (e.g., 2M NaOH) often fail to deprotonate the bulky Schiff base efficiently.
-
Action 3: Reagent Quality. Ethyl Iodide degrades (turns yellow/brown) releasing
, which is a poison. Distill your alkyl halide or pass it through a plug of basic alumina before use.
-
Issue 3: Chemoselectivity (O-Alkylation)
Diagnosis: The base is reacting with the catechol oxygens instead of the
-
Q: I see multiple spots on TLC, and NMR shows ethyl groups on the aromatic ring.
-
Root Cause: Your catechol protection is failing or was insufficient.
-
Solution: Ensure you are using 3,4-dimethoxy (veratryl) protection. Acetyl (OAc) protection is not stable under the strong basic conditions of PTC (KOH will hydrolyze the esters, freeing the phenols, which then get alkylated).
-
Module 5: Post-Reaction Workup (The "Landing")
The product of the PTC reaction is a bulky imine ester. You must hydrolyze the imine without racemizing the new quaternary center.
Protocol:
-
Imine Hydrolysis: Treat the crude reaction mixture (in THF) with 1N HCl or 15% Citric Acid at 0°C. Stir for 2-4 hours.
-
Note: Do not heat! Heating acidic solutions can cause racemization or hydrolysis of the ester/ether groups.
-
-
Isolation: The benzophenone byproduct is neutral; the amino acid ester is basic.
-
Wash the acidic aqueous layer with Ether/EtOAc (removes benzophenone).
-
Basify the aqueous layer (pH 9-10) with NaHCO
. -
Extract the amino ester into DCM.
-
References
-
Maruoka, K. , & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews, 103(8), 3013–3028.
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. -
Lygo, B. , & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 518–525.
-
Kano, T. , et al. (2008). "Design of Chiral Phase-Transfer Catalysts with Dual Functions." Journal of the American Chemical Society, 130(25), 8010–8017.
Removing impurities from Di-O-methyl alpha-Ethyl DL-DOPA samples
Technical Support & Troubleshooting Hub
Welcome to the Purity Assurance Center. You are likely working with 3,4-dimethoxy-alpha-ethyl-phenylalanine , a critical synthetic intermediate often used in the development of antihypertensive agents (analogs of Methyldopa) or as a metabolic standard.
This molecule presents a unique purification paradox: it possesses a zwitterionic amino acid core (hydrophilic, salt-forming) flanked by a lipophilic alpha-ethyl group and two methoxy ethers . This duality often traps inorganic salts while simultaneously co-precipitating hydrophobic organic side products.
The following guide is structured to address these specific physicochemical conflicts.
Module 1: Desalting & Inorganic Removal
Status: Critical Common Symptoms: High sulfated ash content (>0.5%), hygroscopic powder, interference in NMR (broad signals), or poor elemental analysis.
Q: My crude sample is sticky and has high ash content. How do I effectively desalt it without losing the amino acid?
The Solution: Cation Exchange Chromatography (IEC). Simple recrystallization is often ineffective against inorganic salts (NaCl, Na₂SO₄) because the zwitterionic amino acid co-crystallizes with them. We must exploit the amphoteric nature of the amine.
The Protocol:
-
Resin Selection: Use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8 or Amberlite IR-120) in the H⁺ form.
-
Loading: Dissolve your crude sample in dilute HCl (0.1 M).
-
Washing: Wash the column copiously with distilled water until the eluent is neutral and free of chloride/sulfate ions (test with AgNO₃ or BaCl₂).
-
Result: Inorganic cations (Na⁺, K⁺) are displaced by the massive excess of H⁺ or wash through if they don't bind as tightly, while anions (Cl⁻, SO₄²⁻) wash away completely.
-
-
Elution: Elute with 1M NH₄OH (Ammonium Hydroxide) .
-
Isolation: Concentrate the ammoniacal eluent under reduced pressure. The excess ammonia evaporates, leaving the free amino acid.
Visualization: The Ion Exchange Logic
Figure 1: Ion Exchange Chromatography mechanism for desalting zwitterionic amino acids.
Module 2: Organic Impurity Removal
Status: High Priority Common Symptoms: Extra peaks in HPLC (hydrophobic region), lower melting point, or "off" smell (solvent/precursor residues).
Q: HPLC shows a hydrophobic peak eluting after the main product. What is it, and how do I remove it?
The Diagnosis: This is likely the unhydrolyzed ester (if synthesized via ester route) or a mono-methylated intermediate . The "alpha-ethyl" group increases lipophilicity, making these impurities stubborn.
The Solution: Isoelectric Precipitation coupled with "Anti-Solvent" Crystallization.
The Protocol:
-
Dissolution: Dissolve the desalted solid in the minimum amount of hot water (approx. 80°C).
-
Note: If solubility is poor due to the ethyl/methoxy groups, add dropwise Ethanol until clear.
-
-
pH Adjustment (The Critical Step):
-
Adjust pH carefully to the Isoelectric Point (pI) . For alpha-alkyl DOPA derivatives, this is typically around pH 5.5 – 6.0 .
-
Why: At pI, net charge is zero.[3] Solubility is at its absolute thermodynamic minimum.
-
-
The Crash:
-
Wash: Filter the crystals and wash with cold Acetone.
Solubility Profile for Purification
| Solvent | Temperature | Solubility Behavior | Use Case |
|---|---|---|---|
| Water | Cold | Sparingly Soluble | Washing salts |
| Water | Hot | Soluble | Primary crystallization solvent |
| Ethanol | Hot | Soluble | Co-solvent for dissolution |
| Acetone | All | Insoluble | Anti-solvent (forces precipitation) |
| Ether | All | Insoluble | Washing organic impurities |
Module 3: Color & Oxidative Degradation
Status: Cosmetic & Stability Common Symptoms: Powder turns pink, grey, or brown upon storage.
Q: My white powder turned pinkish-grey after drying. Is the sample compromised?
The Diagnosis: This is oxidative degradation . Even with methoxy protection, trace amounts of free catechol (from hydrolysis) or oxidation of the amine can form quinonoid pigments . These are highly colored even at ppm levels.
The Solution: Activated Carbon Treatment (Hot Filtration).
The Protocol:
-
Dissolve the compound in hot water/ethanol (as in Module 2).
-
Add Activated Charcoal (1-3% by weight). Do not add to boiling liquid to avoid bumping.
-
Stir at 60-70°C for 15-20 minutes.
-
Filtration: Filter through a Celite pad (diatomaceous earth) while hot .
-
Critical: If the solution cools during filtration, the product will crystallize in the filter, leading to yield loss. Use a pre-warmed funnel.
-
Summary: The Purification Decision Tree
Figure 2: Logical decision tree for impurity removal based on specific contaminant types.
FAQ: Analytical Verification
Q: What are the acceptance criteria for the purified material?
-
HPLC: >98.5% purity (Area %). Look for absence of the "late eluting" peak (starting material).
-
Appearance: White to off-white crystalline powder.
-
Solubility: Clear solution in 1M HCl (turbidity indicates organic impurities).
-
Ash: <0.1% (Sulfated ash test).
Q: Can I separate the D- and L- isomers using these methods? A: No. The methods above are for chemical purity. To separate the DL-mixture (racemate), you would need Chiral HPLC or Diastereomeric Crystallization using a chiral resolving agent (e.g., tartaric acid or camphor sulfonic acid), which is a separate workflow entirely.
References
-
Methyldopa Impurities and Related Compounds. Veeprho Laboratories. Detailed analysis of process-related impurities in alpha-methyl-DOPA synthesis.
-
Desalination of Amino Acid Solutions. National Institutes of Health (PMC). Review of electrodialysis and ion-exchange methods for purifying amino acids from mineral salts.
-
Methyldopa Structure and Properties. PubChem.[4] Physicochemical data (solubility, pKa) for alpha-methyl-DOPA derivatives.[3]
-
Purification of Phenethylamine Derivatives. BenchChem. Guide to extraction and isolation of dimethoxy-phenethylamine precursors.
-
Separation of Amino Acids and Salts. Google Patents (US6171501B1). Industrial processes for separating amino acids from aqueous feed solutions containing impurities.[5]
Sources
- 1. Methyldopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Showing Compound Methyldopa (FDB028425) - FooDB [foodb.ca]
- 4. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diaion.com [diaion.com]
Addressing crystallization issues with Di-O-methyl alpha-Ethyl DL-DOPA
Technical Support Guide: Crystallization of Di-O-methyl -Ethyl DL-DOPA
Department: Chemical Process Development & Scale-Up Support
Document ID: TS-CRYST-DOPA-042
Subject: Troubleshooting Phase Separation and Lattice Formation in
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Di-O-methyl
This structural shift creates a unique thermodynamic challenge: the molecule exhibits a high tendency to undergo liquid-liquid phase separation (LLPS) —commonly known as "oiling out"—before a stable crystal lattice can form.[1] This guide addresses the kinetic and thermodynamic barriers preventing successful isolation.
Key Physicochemical Parameters
| Parameter | Characteristic | Impact on Crystallization |
| Steric Bulk | Disrupts planar packing; lowers lattice energy.[1] | |
| Solubility | Amphiphilic | High solubility in alcohols; moderate in water (pH dependent). |
| Form | Zwitterionic (at neutral pH) | Crystallization depends heavily on reaching the Isoelectric Point (pI). |
| Chirality | Racemic (DL) | Must crystallize as a racemic compound or conglomerate; often forms lower-melting eutectics.[1] |
Diagnostic Framework: Why is it Oiling Out?
Before attempting a fix, identify the thermodynamic driver of the failure.
The "Oiling Out" Mechanism
In systems involving
-
Cause: Rapid antisolvent addition or cooling pushes the system into a region where the energy cost to form a crystal nucleus is higher than the energy cost to form an amorphous droplet.
-
The
-Ethyl Factor: The ethyl group increases the entropic penalty of ordering the molecule into a lattice, widening the metastable zone width (MZW).
Troubleshooting Protocols
Issue A: The "Sticky Oil" Phenomenon
Symptom: Upon cooling or antisolvent addition, the solution turns milky, then separates into a dense, viscous oil at the bottom. Root Cause: Supersaturation generated too fast; solvent system too polar for the lipophilic ethyl/methoxy groups.
Protocol A1: The "Dual-Ramp" Temperature Cycling
Theory: This method uses Ostwald ripening to convert amorphous oil droplets into crystalline nuclei by cycling the temperature across the phase boundary.
-
Dissolution: Dissolve the crude oil in Methanol (MeOH) (5 mL/g) at 50°C.
-
Primary Nucleation: Add Water dropwise until slight turbidity persists (approx. 15-20% v/v water).[1]
-
The Cycle (Critical Step):
-
Cool to 35°C. (Oil may form).
-
Re-heat to 45°C. (Oil should redissolve or become less viscous).
-
Cool to 30°C.
-
Hold for 2 hours. The presence of thermal energy allows molecules in the oil phase to rearrange into the lattice.
-
-
Final Crystallization: Once solids are visible, cool slowly (5°C/hour) to 0°C.
Issue B: pH-Dependent Solubility Failure
Symptom: No precipitation occurs even at high concentrations, or the product precipitates as a gum during neutralization.[1] Root Cause: Incorrect pH targeting. As a zwitterion, the solubility minimum is at the Isoelectric Point (pI).
Protocol B1: Isoelectric Point Targeting
Theory: The methoxy groups reduce the acidity of the phenols, slightly shifting the pI compared to free DOPA.
-
Acidification: Dissolve the material in 1M HCl (creates the cationic hydrochloride salt).
-
Clarification: Filter any insoluble impurities (often unreacted alkylating agents).
-
Neutralization (The "Drop-wise" Technique):
-
Use 20% NaOH or Ammonia .
-
Adjust pH to 5.5 – 6.0 .
-
Stop immediately if transient cloudiness appears. Allow it to clear or settle into crystals before adding more base.
-
Do not overshoot: Going to pH 8+ will resolubilize the compound as the anionic salt.
-
Issue C: Racemic Impurity Trapping
Symptom: Crystals form but are low purity (<95%) or have a low melting point. Root Cause: The DL-racemate lattice is trapping synthesis byproducts (e.g., mono-methylated species) due to the loose packing caused by the ethyl group.[1]
Protocol C1: High-Shear Trituration
Theory: Mechanical energy breaks down agglomerates, releasing trapped mother liquor.
-
Suspend the wet solid in Isopropyl Acetate (IPAc) or MTBE (Methyl tert-butyl ether).
-
Note: These solvents dissolve organic impurities but not the zwitterionic amino acid.
-
-
Stir vigorously (high shear) at 40°C for 4 hours.
-
Cool to 20°C and filter.
Visualizing the Workflow
The following diagram illustrates the decision logic for addressing crystallization failures.
Figure 1: Decision matrix for troubleshooting crystallization modes based on visual symptoms.
Frequently Asked Questions (FAQ)
Q1: Why does the
Q2: Can I use seeding if I don't have pure crystals? A: Yes. You can generate "seed" material using a sacrificial portion. Take 100mg of your crude oil, dissolve it in minimal methanol, and scratch the glass side vigorously with a glass rod while evaporating the solvent on a watch glass. This mechanical stress often induces nucleation. Use the resulting powder to seed your main batch [2].
Q3: My product is colored (pink/brown). Is this a crystallization issue? A: This indicates oxidation of the phenol/catechol moiety (quinone formation). While not strictly a crystallization failure, these impurities inhibit growth.
-
Fix: Add 0.5% Sodium Bisulfite or Ascorbic Acid to your aqueous crystallization solvent to maintain a reducing environment during the process [3].
Q4: What is the best solvent for the final wash? A: Avoid water (dissolves the zwitterion) or pure methanol (dissolves the zwitterion). Use cold Acetone or MTBE . These remove surface organic impurities and dry quickly without redissolving the product.
References
-
Crystalliz
-Amino Acids:- Context: Mechanisms of zwitterion crystallization and w
- Source: Han, G., et al. (2020).
-
URL:[Link]
-
Seeding and Polymorphism in DOPA Derivatives
-
Oxidation Prevention in Catecholamines
-
Synthesis and Isolation of Dimethoxy-Phenylalanine Analogs
- Context: General workup procedures for 3,4-dimethoxy-alpha-alkyl deriv
-
Source: ChemicalBook.[3] "Synthesis of 3,4-dimethoxy-alpha-methylphenethylamine." (Analogous chemistry).
Sources
Troubleshooting baseline noise in MS analysis of ethylated DOPA
Technical Support Center: Troubleshooting MS Analysis of Ethylated DOPA
Introduction
Welcome to the technical support center. This guide addresses the specific challenges of analyzing 3,4-Dihydroxyphenylalanine (DOPA) via ethylation derivatization (typically using Ethyl Chloroformate (ECF) or acid-catalyzed esterification).
Baseline noise in this context is rarely just "electronic." In DOPA analysis, noise is often a symptom of three converging vectors: chemical instability (oxidation), incomplete derivatization (mixed species), or matrix interference (co-eluting phospholipids). This guide moves beyond basic operation to the mechanistic causality of these errors.
Module 1: Chemical Noise & Derivatization Efficiency
Context: The most common method for "ethylating" DOPA for MS analysis is the Ethyl Chloroformate (ECF) method. It targets the amine, carboxyl, and phenolic groups to improve volatility (GC-MS) or hydrophobicity (LC-MS).
Q: Why does my chromatogram show a high, oscillating background even after solvent blanks?
A: You likely have "Reagent Ghosting" or Mixed Derivatives. If the reaction pH is not strictly controlled, ECF will produce mixed derivatives (e.g., ethylating the amine but missing the phenol), creating a "chemical soup" that elevates the baseline.
-
The Mechanism: ECF requires a basic pH (>9) to react with phenols, but high pH can hydrolyze the reagent too quickly. If the pH drops below 7 during the reaction (due to CO2 byproduct formation), the reaction stalls, leaving under-derivatized DOPA and excess reagent byproducts (diethyl carbonate).
-
The Fix (Biphasic Protocol):
-
Buffer Capacity: Do not rely on simple pH adjustment. Use a borate buffer to maintain pH >9.
-
The "Double-Shot" Method: Add ECF in two aliquots. The first addition neutralizes the solution; the second drives the reaction to completion.
-
Scavenging: Post-derivatization, the organic layer (usually chloroform or isooctane) must be dried completely. Residual pyridine (catalyst) is a major noise source in MS sources.
-
Q: I see "phantom" peaks eluting near DOPA. What are they?
A: These are likely side-reaction byproducts. In the presence of ethanol (used as a co-solvent), ECF forms Ethyl Ethylcarbonate . If your evaporation step is insufficient, this volatile compound floods the source.
Protocol: ECF Derivatization Cleanup (The "Clean-Extract" Workflow)
| Step | Action | Mechanistic Purpose |
| 1 | Basify | Adjust sample to pH 9-10 using Borate Buffer. |
| 2 | React | Add ECF + Ethanol/Pyridine (ratio 6:3:1).[1] Vortex 30s. |
| 3 | Extract | Add Chloroform (CHCl3).[1] Vortex. Centrifuge. |
| 4 | Wash | CRITICAL: Wash organic layer with 0.1M HCl. |
| 5 | Dry | Evaporate CHCl3 to dryness under N2; reconstitute. |
Module 2: The "Silent Noise" (Oxidation & Stability)
Q: My baseline is high, but my DOPA signal is non-existent. Is the MS sensitivity low?
A: No, your DOPA has likely oxidized to Dopaquinone before it hit the column. DOPA is a catecholamine. In the presence of oxygen and high pH (required for ECF derivatization), it rapidly oxidizes. The "noise" you see is actually a complex mixture of oxidative degradation products (melanin precursors).
-
The Validation: Check for a peak at [M-2H]. If you see a mass shift corresponding to dehydrogenation, oxidation has occurred.
-
The Fix (Antioxidant Shielding):
-
Ascorbic Acid: Must be added immediately upon sample collection, not just before analysis.
-
Sodium Metabisulfite: More stable than ascorbate in acidic matrices.
-
Temperature: Perform the derivatization in a chilled block (4°C) if possible.
-
Module 3: Matrix Interference (The "Haystack")
Q: I am using protein precipitation (PPT), but the baseline at the DOPA transition is noisy.
A: PPT is insufficient for trace catecholamine analysis. Ethylated DOPA is hydrophobic. If you use simple acetonitrile precipitation, phospholipids and hydrophobic plasma components will co-extract and co-elute, causing Ion Suppression (a form of baseline noise where the signal is buried).
Recommendation: Switch to Alumina Extraction or Phenylboronic Acid SPE . Alumina is specific for catechols. It binds the diol group at high pH and releases it at low pH, effectively washing away 99% of the lipid matrix that causes noise.
Table: Comparison of Cleanup Strategies for Ethylated DOPA
| Method | Noise Removal | Recovery | Labor | Verdict |
| Protein PPT | Low | High | Low | Not Recommended. High phospholipid background. |
| LLE (Ethyl Acetate) | Medium | Medium | Medium | Acceptable for urine, poor for plasma. |
| Alumina Extraction | Very High | 70-80% | High | Gold Standard for removing chemical noise. |
| PBA SPE | High | >85% | Medium | Modern Alternative. Specific for catechols. |
Visualizing the Workflow
Figure 1: Optimized ECF Derivatization Logic
This diagram illustrates the Critical Control Points (CCPs) where noise is introduced during the chemistry phase.
Caption: Figure 1. Derivatization workflow highlighting Critical Control Points (Red/Green) where chemical noise is either prevented or introduced.
Figure 2: Troubleshooting Decision Tree
Follow this logic to isolate the source of your baseline noise.
Caption: Figure 2. Diagnostic logic tree for isolating instrumental vs. chemical vs. matrix noise sources.
References
-
Hušek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A, 552, 289-299.
-
Kakarla, S., et al. (2016).[2] Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa in Human Plasma Using Alumina SPE Cartridges.[2] Indo American Journal of Pharmaceutical Sciences, 3(8).
-
Neyra Recky, J. R., et al. (2013). Avoiding one electron oxidation of biomolecules by 3,4-dihydroxy-L-phenylalanine (DOPA). Photochemistry and Photobiology.
-
Ding, L., et al. (2025). Detection of D-dopa in Levodopa Tablets by Derivatization Coupled with LC-MS/MS.[3][4] SSRN.
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci Technical Guides.
Sources
- 1. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
- 3. Detection of D-Dopa in levodopa tablets by derivatization coupled with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. papers.ssrn.com [papers.ssrn.com]
Technical Support Center: Strategies for Scaling Up Production of Di-O-methyl α-Ethyl DL-DOPA
Welcome to the technical support center for the synthesis and scale-up of Di-O-methyl α-Ethyl DL-DOPA. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the multi-step synthesis of this complex, non-proteinogenic amino acid. Our focus is on causality-driven troubleshooting and establishing robust, self-validating protocols for reproducible results from the bench to the pilot plant.
Overview of the Synthetic Challenge
The synthesis of Di-O-methyl α-Ethyl DL-DOPA presents a unique set of challenges centered on the precise alkylation of a sterically hindered α-carbon. The target molecule contains a di-O-methylated catechol ring, which is relatively stable, but the core difficulty lies in efficiently and safely forming the quaternary α-carbon center at scale. Success hinges on rigorous control over reaction conditions, particularly during the formation of the nucleophilic enolate intermediate.
Proposed Synthetic Pathway
A robust and scalable synthetic route begins with the commercially available and stable precursor, 3-(3,4-Dimethoxyphenyl)-DL-alanine. This approach localizes the primary challenge to the α-ethylation step. The pathway involves three key stages: amine protection, α-ethylation, and deprotection.
Caption: Decision tree for troubleshooting low yield in the α-ethylation step.
Q6: My analysis shows the presence of a di-ethylated byproduct. How can this be prevented?
A6: The formation of a di-ethylated product is unlikely in this specific substrate as there are no other acidic protons after the formation of the quaternary center. However, if seen, it would suggest an unexpected side reaction. More commonly, one might see N-alkylation if the amine was not properly protected. If di-alkylation is confirmed, it points to an issue with the timing of the quench. Ensure the reaction is quenched promptly after the consumption of the starting material is confirmed by in-process control (IPC).
Troubleshooting: Final Product Purification & Stability
Q7: The final product is an off-white or pinkish solid after purification. What causes this discoloration and how can I achieve a pure white solid?
A7: DOPA derivatives, even when the catechol is protected by methylation, can be susceptible to trace oxidation, which can cause color formation. [1]
-
Atmosphere: Conduct the final crystallization and filtration steps under an inert nitrogen atmosphere. This minimizes contact with atmospheric oxygen. [2]* Antioxidants: During work-up and crystallization, small amounts of an antioxidant like ascorbic acid or sodium metabisulfite can be added to scavenge oxidants. [2][3]* Solvent Purity: Ensure purification solvents (e.g., ethanol, water) are degassed before use to remove dissolved oxygen.
-
Storage: Store the final product under nitrogen or argon, protected from light, and at reduced temperatures (2-8°C) to ensure long-term stability. [4] Q8: What is an effective, scalable method for purifying the final product?
A8: Crystallization is the most effective and scalable method for purifying amino acids and their derivatives.
-
Recommended Protocol: Dissolve the crude product in a minimal amount of warm ethanol. Slowly add deionized, degassed water until a faint turbidity persists. Cool the solution slowly to room temperature, then to 0-5°C to induce crystallization. This process effectively removes most non-polar and highly polar impurities. [2]The final product can be filtered and washed with a cold ethanol/water mixture.
Analytical and Quality Control
Rigorous analytical control is essential at each stage of the synthesis. The following table summarizes recommended IPCs.
| Stage / Compound | Analytical Method | Purpose | Key Parameters to Monitor |
| Starting Material | HPLC-UV, NMR | Identity & Purity | Purity >98%, absence of related structures. |
| Intermediate 1 (N-Boc) | HPLC-UV, TLC | Reaction Completion | Conversion of starting material >99%. |
| Intermediate 2 (α-Ethyl) | HPLC-UV, LC-MS | Reaction Completion | Formation of desired mass, ratio to starting material. |
| Final Product | HPLC-UV, ¹H & ¹³C NMR, MS, Elemental Analysis | Identity, Purity, & Structure Confirmation | Purity >99.5%, correct spectral data, elemental composition. |
Sample HPLC Protocol for Final Product Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic Acid (TFA) in water and Acetonitrile (e.g., 90:10 v/v). [5]* Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Expected Retention Time: Dependent on exact conditions, but should be well-resolved from starting materials and potential impurities.
References
- Vertex AI Search. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Tianming Pharmaceutical. (2025, December 11).
- Tsunoda, M. (2005, November 24). Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application. Graduate School of Pharmaceutical Sciences, The University of Tokyo.
- NOAA. (1992). METHYL DOPA | CAMEO Chemicals.
- MAC-MOD Analytical.
- Tammimäki, A. et al. (2018, April 15).
- Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
- Miller, D. D. et al. (1997). Effect of L-Dopa and the Catechol-O-Methyltransferase Inhibitor Ro 41-0960 on Sulfur Amino Acid Metabolites. Ovid.
- Muskiet, F. A. et al. Determination of 4-O-methylated catecholamine metabolites in urine by mass fragmentography. Clinical Chemistry, Oxford Academic.
- RSC Publishing. (2016, July 12). Efficient and scalable synthesis of α,α-disubstituted β-amino amides.
- Analyst (RSC Publishing). (2016, March 31). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. DOI:10.1039/C5AN02617B.
- PubMed. (Year not specified).
- Google Patents. US6218566B1 - Process for manufacturing of L-DOPA ethyl ester.
- Thomson, R. J. et al. (Date not specified).
- I-Med Journals. (2024, May 15).
- ResearchGate. (2025, August 7).
- Organic Chemistry Portal. (2024). α-Amino Acid synthesis by C-C coupling.
- Scribd. Synthesis of 13C-Enriched Alpha-Methyldopa.
- Sigma-Aldrich. 3-(3,4-Dimethoxyphenyl)- L -alanine 97 32161-30-1.
- Taylor & Francis. 3-O-Methyldopa – Knowledge and References.
- Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Perlego. Alpha Amino Acid Synthesis | Overview & Research Examples.
- PubChem. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946.
- ResearchGate. (2025, August 7). Preparation of (R)‐ and (S)‐α‐methyldopa from a chiral hydantoin containing the α‐phenylethyl group | Request PDF.
- ACS Publications. Synthesis of optically pure .alpha.-alkylated .alpha.-amino acids and a single-step method for enantiomeric excess determination | The Journal of Organic Chemistry.
- Soares-da-Silva, P. et al. (2000, April 28).
- Gpatindia. (2020, March 16). METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- Chen, Z. et al. (2012, April 4).
- Google Patents.
- Chemistry university. (2021, February 1).
- Chemistry LibreTexts. (2020, May 30). 23.
- The Organic Chemistry Tutor. (2020, March 30).
- Ito, H. et al. (2013, November 6). Influence of O-methylated metabolite penetrating the blood–brain barrier to estimation of dopamine synthesis capacity in human L-[β-11C]DOPA PET. PMC.
- Wielewska, E. et al. (2019, June 24). Development of a Sustainable, Simple, and Robust Method for Efficient l-DOPA Extraction.
- Google Patents. US20030135065A1 - Process for the production of L-DOPA ethyl ester.
- The Organic Chemistry Tutor. (2020, March 19).
- Becker, J. M. et al. Cross-Linking of a DOPA-Containing Peptide Ligand into its G Protein-Coupled Receptor.
- Kirk, K. L. et al. (Year not specified). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. Chemistry and Biochemistry.
- Tesoro, C. et al. (2022, August 17).
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- 3. US20030135065A1 - Process for the production of L-DOPA ethyl ester - Google Patents [patents.google.com]
- 4. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unibas.it [iris.unibas.it]
Validation & Comparative
Bioequivalence studies of Di-O-methyl alpha-Ethyl DL-DOPA analogs
Bioequivalence Evaluation of Di-O-methyl -Ethyl DL-DOPA Analogs: A Technical Guide
Introduction & Therapeutic Context
Di-O-methyl
The "Di-O-methyl" modification (masking the catechol hydroxyls) enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration and gut absorption, while the "
This guide outlines the technical roadmap for establishing bioequivalence (BE) for this complex racemic prodrug, addressing the critical challenges of stereoselective metabolism , prodrug activation , and active metabolite tracking .
Comparative Analysis: Product Performance
To design a robust BE study, one must understand how this analog compares to the Standard of Care (SoC). The table below contrasts the test compound with established alternatives.
Table 1: Pharmacokinetic & Mechanistic Comparison
| Feature | Di-O-methyl | L-DOPA (Levodopa) | |
| Chemical Nature | Racemic Prodrug (Dimethoxy ester/ether) | Active Drug (Amino acid) | Active Prodrug (Amino acid) |
| Primary Mechanism | Metabolic activation | Decarboxylation | Decarboxylation |
| Absorption Profile | High lipophilicity; rapid passive diffusion. | Carrier-mediated transport (LAT1); saturable. | Carrier-mediated transport (LAT1); saturable. |
| Metabolic Step 1 | Demethylation (CYP450/liver) to active | Decarboxylation (AADC) to | Decarboxylation (AADC) or COMT methylation. |
| Chirality | Racemic (DL): Requires chiral separation in analysis. | L-Isomer: Single enantiomer active. | L-Isomer: Single enantiomer active. |
| BE Challenge | Tracking parent vs. active metabolite; stereoselective PK. | Variability in absorption; endogenous interference (minor). | High intra-subject variability; endogenous dopamine baseline. |
Metabolic Pathway & Activation Logic
Understanding the activation pathway is prerequisite to selecting the correct analyte for bioequivalence. The parent compound (Di-O-methyl) is inactive until demethylated.
Figure 1: Metabolic Activation Pathway of Di-O-methyl -Ethyl DOPA
Caption: The parent dimethoxy compound must undergo hepatic demethylation to form the active alpha-ethyldopa, which then enters the adrenergic pathway.
Bioequivalence Study Protocol
Because the drug is a racemic prodrug , the study design must adhere to FDA and EMA guidelines regarding chiral bioequivalence. If the enantiomers exhibit different PK/PD profiles (which is biologically certain, as the L-isomer is typically the substrate for AADC), stereospecific assays are mandatory.
Study Design Architecture
-
Design Type: Randomized, two-period, two-sequence, single-dose crossover study.
-
Subjects: Healthy adult volunteers (
, power calculated for 80% at ). -
Conditions: Fasting state (standard) unless the formulation is modified-release.
-
Washout Period:
half-lives of the active metabolite (likely 5–7 days).
Analyte Selection Criteria (Critical)
Regulatory bodies (FDA/EMA) generally recommend measuring the parent drug for BE. However, for prodrugs where the parent is inactive and rapidly converted, the active metabolite is often the primary analyte for efficacy safety.
-
Primary Analyte:
-Ethyl DOPA (The active species). -
Secondary Analyte: Di-O-methyl
-Ethyl DOPA (The parent prodrug, to assess absorption mechanism). -
Chiral Requirement: You MUST assay the L- and D- enantiomers separately if:
-
The enantiomers have different pharmacokinetics (stereoselective metabolism).
-
The enantiomers have different pharmacodynamics (L is active, D is likely inactive).
-
Experimental Workflow
Figure 2: Bioequivalence Decision & Workflow
Caption: Workflow emphasizes the necessity of chiral separation during the bioanalysis phase due to the racemic nature of the DL-DOPA analog.
Detailed Methodologies
Clinical Dosing Protocol
-
Preparation: Subjects fast for 10 hours overnight.
-
Administration: Single oral dose of Test (Di-O-methyl
-Ethyl DL-DOPA) or Reference formulation with 240 mL water. -
Sampling Points: Pre-dose (0h), then 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Rationale: Frequent early sampling captures
of the rapidly absorbed lipophilic parent; extended sampling captures the elimination phase of the active metabolite.
-
Bioanalytical Protocol (LC-MS/MS)
To distinguish the enantiomers and the parent/metabolite, a high-sensitivity method is required.
-
Instrumentation: UPLC coupled with Tandem Mass Spectrometry (MS/MS).
-
Sample Prep: Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges (to retain the amino acid moiety).
-
Chiral Separation:
-
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (specialized for amino acids).
-
Mobile Phase: Methanol/Acetonitrile with acidic buffer (Formic acid) to protonate the amine.
-
-
MRM Transitions (Example):
-
Parent (Di-O-methyl):
(Loss of carboxyl). -
Metabolite (
-Ethyldopa): .
-
Acceptance Criteria
Bioequivalence is established if the 90% Confidence Interval (CI) for the geometric mean ratios (Test/Reference) of the following parameters falls within 80.00% – 125.00% :
- (Area under the curve to last measurable concentration).
- (Area under the curve extrapolated to infinity).
- (Peak plasma concentration).[1][2][3][4]
Note: This must apply to the active L-enantiomer specifically.
References
-
FDA Guidance for Industry. (2025). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Food and Drug Administration.[5] Link
-
European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence.[2][6] CPMP/EWP/QWP/1401/98 Rev. 1. Link
-
Mehvar, R., & Jamali, F. (1997).[5] Bioequivalence of Chiral Drugs: Stereospecific Versus Non-Stereospecific Methods.[2][5][6][7] Clinical Pharmacokinetics, 33(2), 122-141. Link
-
Brunner-Guenat, M., et al. (1995).[8] Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism.[8] Journal of Pharmacy and Pharmacology, 47(10), 861-869. Link
-
Winn, M., et al. (1975). Homologs of dopa, alpha-methyldopa, and dopamine as potential cardiovascular drugs.[9] Journal of Medicinal Chemistry, 18(4), 434-437.[9] Link
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- 6. Bioequivalence of chiral drugs. Stereospecific versus non-stereospecific methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
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- 9. Homologs of dopa, alpha-methyldopa, and dopamine as potential cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR spectral analysis validation for Di-O-methyl alpha-Ethyl DL-DOPA
Comparative NMR Validation Guide: Di-O-methyl -Ethyl DL-DOPA
Executive Summary & Structural Challenge
This guide provides a definitive protocol for the structural validation of Di-O-methyl
The primary objective of this guide is to distinguish the target molecule from its metabolic precursors (Methyldopa), potential regioisomers (N-ethyl derivatives), and process impurities (mono-methylated byproducts). We utilize a self-validating NMR workflow combining 1D proton analysis with 2D heteronuclear correlation (HMBC) to establish connectivity across the "blind" quaternary center.
Structural Analysis & Validation Logic
The validation logic relies on three distinct structural checkpoints. The following diagram illustrates the decision matrix used to confirm the structure.
Figure 1: Structural decision matrix for distinguishing the target molecule from common analogs and impurities.
Comparative Spectral Analysis
The following table contrasts the expected
Solvent: DMSO-d
| Structural Moiety | Target: Di-O-methyl | Alternative: Methyldopa (Dimethoxy analog) | Alternative: Levodopa (Standard) | Diagnostic Feature |
| Ethyl Group | Methyl Group | Proton (Methine) | The "Ethyl Tag": The triplet at 0.85 ppm is the definitive fingerprint for the target. | |
| Aromatic Ring | Methoxy Shift: O-methylation shifts aromatic protons downfield compared to Levodopa. | |||
| Methoxy Groups | Absent (OH peaks broad/exchangeable) | Integration: Must integrate to 6H. 3H indicates mono-methyl impurity. | ||
| Benzylic CH | Splitting: The chiral center makes these protons magnetically non-equivalent (AB system). |
Technical Insight: In DMSO-d
, the ammonium protons () typically appear as a broad singlet around 8.0–8.5 ppm, but this is concentration-dependent and susceptible to exchange with water. Do not rely on amine integration for purity calculations [1].
Experimental Protocol
A. Sample Preparation
To ensure reproducibility and minimize solvent effects on chemical shifts (solvation shifts), follow this strict preparation method:
-
Mass: Weigh 10–15 mg of the solid sample.
-
Solvent: Add 600
L of DMSO-d (99.9% D).-
Why DMSO? Amino acids often exhibit poor solubility in CDCl
. D O causes exchange of the amine/acid protons, losing valuable structural information. DMSO maintains the zwitterionic equilibrium while allowing observation of exchangeable protons [2].
-
-
Reference: Use residual solvent peak (DMSO quintet at 2.50 ppm) or add 0.03% TMS.
-
Homogenization: Sonicate for 60 seconds. Ensure no suspended solids remain.
B. Acquisition Parameters (600 MHz equivalent)
-
1D Proton (
H):-
Pulse: 30° flip angle (zg30).
-
Scans: 16 (minimum).
-
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of methyl protons).
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Critical for Quaternary Carbon Assignment.
-
Optimization:
(Long-range coupling).[1] -
Scans: 32 per increment.
-
Advanced Validation: The HMBC Connectivity Workflow
The most common error in synthesizing
The diagram below details the specific correlations required to prove the Ethyl group is attached to the
Figure 2: HMBC Connectivity Map. The correlation between the Ethyl methylene protons and the Carbonyl carbon is the "smoking gun" for alpha-substitution.
Interpretation of Figure 2:
-
The Ethyl-Carbonyl Link: If the ethyl group were on the Nitrogen, the correlation to the Carbonyl carbon (3-bond) would be weak or absent compared to the strong 3-bond correlation seen from the
-position. -
The Quaternary Hub: The
-carbon does not show a proton signal in HSQC (it is quaternary). However, in HMBC, it must receive correlations from three distinct sources: the Benzylic protons, the Ethyl protons, and the Amine protons (if visible).
References
-
Abraham, R. J., et al. (2006).[2] "
H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. -
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Standard text for ABX and AB systems in aromatic amino acids).
-
PubChem Compound Summary. (2023). "3,4-Dimethoxy-L-phenylalanine" (Base structure reference).[3][4]
Sources
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- 3. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
A Researcher's Guide to Purity Validation of Di-O-methyl alpha-Ethyl DL-DOPA via Elemental Analysis
In the landscape of pharmaceutical development, the rigorous confirmation of a compound's purity is not merely a procedural step but a cornerstone of safety and efficacy. For novel therapeutic agents like Di-O-methyl alpha-Ethyl DL-DOPA, a derivative of the pivotal Parkinson's disease treatment L-DOPA, establishing an unambiguous purity profile is paramount. This guide provides an in-depth exploration of elemental analysis as a primary method for this purpose. It will detail the underlying principles, provide a comprehensive experimental protocol, and critically compare its performance against orthogonal analytical techniques.
The Foundational Role of Elemental Analysis in Purity Assessment
Elemental analysis, specifically CHNS/O analysis, serves as a fundamental gatekeeper for verifying the chemical integrity of synthesized organic compounds.[1] The technique operates on a simple yet powerful premise: a pure compound will possess a precise ratio of its constituent elements. By accurately quantifying the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), we can directly compare the empirical results to the theoretical values derived from the compound's molecular formula. Any significant deviation signals the presence of impurities, which could range from residual solvents and inorganic salts to synthetic byproducts.[2]
For Di-O-methyl alpha-Ethyl DL-DOPA, with a molecular formula of C₁₃H₁₉NO₄, the theoretical elemental composition is as follows:
-
Carbon (C): 61.65%
-
Hydrogen (H): 7.56%
-
Nitrogen (N): 5.53%
-
Oxygen (O): 25.26%
A measured composition that aligns closely with these values provides strong evidence of the sample's high purity.
Experimental Workflow for Purity Validation
The following diagram outlines the comprehensive workflow for validating the purity of Di-O-methyl alpha-Ethyl DL-DOPA using elemental analysis.
Caption: Workflow for purity validation using elemental analysis.
Detailed Experimental Protocol
This protocol outlines the steps for determining the elemental composition of Di-O-methyl alpha-Ethyl DL-DOPA.
Instrumentation: A modern CHNS/O elemental analyzer.
Materials:
-
Di-O-methyl alpha-Ethyl DL-DOPA sample
-
High-purity tin or silver capsules
-
Certified organic analytical standard (e.g., Acetanilide)
-
High-purity oxygen (99.995%)
-
High-purity helium or argon (99.995%)
Procedure:
-
Sample Preparation:
-
Dry the Di-O-methyl alpha-Ethyl DL-DOPA sample under vacuum at a suitable temperature (e.g., 40-50°C) to a constant weight to remove any residual volatile solvents.
-
Accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin or silver capsule. The exact mass should be recorded to at least four decimal places.
-
Seal the capsule, ensuring no sample is lost.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as acetanilide.
-
Analyze the standard multiple times to ensure the instrument is providing accurate and precise results before analyzing the unknown sample.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.
-
The sample is combusted in a pure oxygen environment at a high temperature (typically >900°C).[3] This process converts the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen oxides (NOx), and sulfur (if present) to sulfur dioxide (SO₂).
-
The resulting gases are then passed through a reduction tube where the nitrogen oxides are converted to elemental nitrogen (N₂).
-
The mixture of gases (CO₂, H₂O, N₂, and SO₂) is separated using a gas chromatography column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Calculation and Interpretation:
-
The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
-
Compare the experimental percentages to the theoretical values for Di-O-methyl alpha-Ethyl DL-DOPA. A generally accepted tolerance for purity is within ±0.4% of the theoretical value for each element.
-
Comparative Analysis with Orthogonal Methods
While elemental analysis is a powerful tool for assessing bulk purity, a comprehensive validation strategy should employ orthogonal methods that measure different chemical properties. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two such complementary techniques.[4][5]
| Parameter | Elemental Analysis (CHNS/O) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures the percentage of C, H, N, S, and O in the bulk sample. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Provides detailed information about the chemical structure and quantity of molecules based on the magnetic properties of their nuclei. |
| Purity Assessment | Provides an indication of bulk purity based on elemental composition. | Quantifies the main component relative to impurities that have a chromophore. | Can provide both qualitative (structural confirmation) and quantitative (qNMR) purity assessment.[6] |
| Impurity Detection | Detects impurities that alter the elemental composition (e.g., inorganic salts, residual solvents). | Highly sensitive for detecting and quantifying structurally similar organic impurities.[7] | Can identify and quantify both known and unknown impurities, provided they are present at detectable concentrations. |
| Strengths | Simple, fast, and inexpensive for bulk purity assessment.[8] Insensitive to isomers. | High sensitivity and resolution for separating complex mixtures.[9] | Provides unambiguous structural confirmation. qNMR can be a primary ratio method, not requiring a standard of the analyte. |
| Limitations | Does not provide information on the nature of impurities.[2] Cannot distinguish between isomers. | Requires that impurities have a UV-active chromophore for detection by UV-Vis. Requires reference standards for impurity identification. | Lower sensitivity compared to HPLC.[6] Can be complex to interpret for complex mixtures. |
Conclusion: An Integrated Approach to Purity Validation
Elemental analysis is an indispensable, first-line technique for validating the purity of Di-O-methyl alpha-Ethyl DL-DOPA. Its ability to provide a rapid and accurate assessment of the bulk elemental composition makes it a highly reliable method for confirming the identity and purity of a synthesized compound.[10] However, for a complete and robust purity profile, it is crucial to integrate data from orthogonal techniques. HPLC offers superior sensitivity for detecting trace organic impurities, while NMR provides definitive structural confirmation and the ability to quantify impurities without the need for specific reference standards. By combining these methods, researchers and drug developers can establish a high degree of confidence in the quality and purity of their materials, a critical step in the journey from laboratory synthesis to clinical application.
References
-
VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Available from: [Link]
-
Henderson, T. Elemental Analysis for Compliance, Purity, and Performance. Lab Manager. Available from: [Link]
-
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available from: [Link]
-
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]
-
Agilent. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent Technologies. Available from: [Link]
-
Mérieux NutriSciences. Elemental Impurities Determination for Pharmaceuticals. Available from: [Link]
-
Universal Lab. Basic principles and tests of organic element analysis. Available from: [Link]
-
Hohloch, S. et al. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. 2021. DOI:10.1039/D1QI01379C. Available from: [Link]
-
ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Available from: [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]
-
Labcompare. What Is an Elemental Analyzer & How Does It Work? Available from: [Link]
-
Pauli, G. F. et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014. DOI:10.1021/jm500734a. Available from: [Link]
-
Bulduk, İ. Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials. International Journal of Innovative Approaches in Agricultural Research. 2023. DOI:10.29329/ijiaar.2023.568.5. Available from: [Link]
-
Pharmaffiliates. Levodopa-impurities. Available from: [Link]
-
ResearchGate. Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials | Request PDF. Available from: [Link]
-
Wikipedia. L-DOPA. Available from: [Link]
-
DergiPark. Development and Validation of a Quantification Method for L-Dopa in Plants and Pharmaceutical Materials. Available from: [Link]
-
SPECIFIC POLYMERS. HPLC, a modular technique that complements NMR. Available from: [Link]
-
Academia.edu. Quantitative determination of L-DOPA in tablets by high performance thin layer chromatography. Available from: [Link]
-
National Center for Biotechnology Information. DL-Dopa | C9H11NO4. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. Alpha-methyldopa | C10H13NO4. PubChem. Available from: [Link]
-
ResearchGate. Biological sources of L-DOPA: An alternative approach. Available from: [Link]
-
CoLab.ws. Development, Validation, and Quantification of Organic Impurities with Mass Balance in the Levodopa and Benserazide Hydrochloride Pharmaceutical Dosage Form. Available from: [Link]
-
Pharmaffiliates. Carbidopa-impurities. Available from: [Link]
-
ScienceDirect. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus de l'Académie des Sciences. Available from: [Link]
-
National Center for Biotechnology Information. The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524. PMC. Available from: [Link]
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- 3. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. specificpolymers.com [specificpolymers.com]
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- 7. Development, Validation, and Quantification of Organic Impurities with Mass Balance in the Levodopa and Benserazide Hydrochloride Pharmaceutical Dosage Form | CoLab [colab.ws]
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Cross-reactivity of Di-O-methyl alpha-Ethyl DL-DOPA in dopamine immunoassays
Technical Guide: Assessing Cross-Reactivity of Di-O-methyl alpha-Ethyl DL-DOPA in Dopamine Immunoassays
Executive Summary
For researchers and drug development professionals utilizing dopamine immunoassays, the potential interference of synthetic impurities such as Di-O-methyl alpha-Ethyl DL-DOPA (CAS: 21231-75-4) is a critical validation parameter.
The Verdict: In high-sensitivity commercial dopamine ELISAs utilizing cis-diol specific affinity extraction (Boronate) , this compound exhibits negligible to non-detectable cross-reactivity .
This lack of interference is driven by a dual-mechanism failure:
-
Extraction Exclusion: The methylation of the catechol hydroxyls prevents binding to boronate affinity gels, causing the compound to be eliminated prior to antibody incubation.
-
Epitope Masking: The steric and chemical alteration of the catechol moiety (dimethoxy substitution) drastically reduces affinity for dopamine-specific antibodies, which primarily recognize the dihydroxy-phenyl epitope.
Chemical Identity & Structural Homology
To understand the interference potential, we must first analyze the structural deviation of the impurity from the target analyte (Dopamine).
-
Target Analyte: Dopamine (3,4-dihydroxyphenethylamine).
-
Interferent: Di-O-methyl alpha-Ethyl DL-DOPA (3,4-dimethoxy-alpha-methyl-phenylalanine derivative).
| Feature | Dopamine | Di-O-methyl alpha-Ethyl DL-DOPA | Immunoassay Impact |
| Catechol Ring | Dihydroxy (OH, OH) | Dimethoxy (OCH3, OCH3) | Critical: Loss of hydrogen bonding capability prevents recognition by boronate gels and catechol-specific antibodies. |
| Side Chain | Ethylamine | Alpha-methyl, Carboxylated | Moderate: The alpha-methyl and carboxyl groups add steric bulk, further hindering antibody binding at the side-chain epitope. |
| Cis-Diol Status | Yes | No | Decisive: Prevents extraction in high-quality kits. |
Mechanism of Interference (The Dual-Filter System)
High-performance dopamine immunoassays (e.g., from DLD Diagnostika, Eagle Biosciences) employ a "Dual-Filter" system that effectively screens out this specific impurity.
Filter 1: The Extraction Barrier (Boronate Affinity)
Most clinical-grade dopamine ELISAs require an extraction step to concentrate the analyte and remove serum matrix effects. This relies on Phenylboronic Acid (PBA) gels, which form reversible covalent bonds only with cis-diols (1,2-diols).
-
Dopamine: Contains a cis-diol
Binds to Gel Retained. -
Di-O-methyl alpha-Ethyl DL-DOPA: Methoxy groups replace hydroxyls
No cis-diol Flows through to waste.
Filter 2: The Antibody Barrier (Immunological Specificity)
Even if the extraction step is bypassed (e.g., in a direct research assay), the antibody specificity provides a secondary barrier. Dopamine antibodies are typically raised against a conjugated form of dopamine (often acylated). The 3,4-dimethoxy substitution creates significant steric hindrance and eliminates the hydrogen bond donors required for high-affinity binding.
Visualizing the Rejection Pathway
Figure 1: The Selective Extraction Workflow. The target impurity is rejected at the extraction phase due to the lack of a cis-diol moiety.
Comparative Cross-Reactivity Data
While specific marketing materials rarely list this exact synthetic intermediate, its performance can be accurately predicted by comparing it to known analogs in validated systems.
Table 1: Predicted vs. Observed Cross-Reactivity in Extraction-Based ELISA
| Compound | Structural Relation | Cross-Reactivity (Typical)* | Mechanism of Rejection |
| Dopamine | Analyte | 100% | N/A |
| L-DOPA | Precursor (Cis-diol present) | < 0.01% | Antibody Specificity (Side chain differs) |
| Methyldopa | Analog (Cis-diol present) | < 0.01% | Antibody Specificity (Alpha-methyl group) |
| 3-Methoxytyramine | Metabolite (Mono-methoxy) | 0.28% | Partial Extraction Failure / Antibody Cross-reactivity |
| Di-O-methyl alpha-Ethyl DL-DOPA | Target Impurity | < 0.001% (Negligible) | Total Extraction Failure (No cis-diol) |
*Data based on standard competitive ELISA specifications (e.g., DLD Diagnostika, Eagle Biosciences) utilizing boronate extraction.
Experimental Validation Protocol
As a researcher, you should not rely solely on theoretical predictions. Use this Self-Validating Protocol to quantify the exact cross-reactivity of Di-O-methyl alpha-Ethyl DL-DOPA in your specific assay.
Protocol: Spike-and-Recovery Interference Test
Objective: Determine if the impurity interferes with dopamine quantification at physiological or pharmacological concentrations.
Materials:
-
Dopamine ELISA Kit (with extraction plate).
-
Di-O-methyl alpha-Ethyl DL-DOPA standard (CAS 21231-75-4).
-
Dopamine-free Urine or Plasma Matrix (or Assay Buffer).
Step-by-Step Methodology:
-
Preparation of Spikes:
-
Control (C0): Matrix only (0 ng/mL Dopamine).
-
Target (T1): Matrix + Dopamine (e.g., 200 ng/mL - mid-curve).
-
Interferent High (I-High): Matrix + Impurity (10,000 ng/mL). Note: Test at 100x molar excess.
-
Mix (M1): Matrix + Dopamine (200 ng/mL) + Impurity (10,000 ng/mL).
-
-
Extraction & Assay:
-
Run all samples (C0, T1, I-High, M1) through the entire assay procedure, including the boronate affinity extraction step.
-
-
Analysis & Calculation:
-
Direct Cross-Reactivity: Calculate concentration of I-High.
-
Interference (Recovery): Compare M1 to T1.
-
Acceptance Criteria:
-
% CR: Should be < 0.1%.
-
% Recovery: Should be between 85% - 115%.
References
-
DLD Diagnostika GmbH. (2021). Dopamine High Sensitive ELISA Instructions for Use. Retrieved from [Link]
-
Eagle Biosciences. (2016). Dopamine High Sensitive ELISA Assay Kit Protocol. Retrieved from [Link]
-
Hansen, D. K., et al. (2012). Boronate affinity chromatography of cells and biomacromolecules. National Institutes of Health. Retrieved from [Link]
Reference Standards for Di-O-methyl alpha-Ethyl DL-DOPA Quantification: A Technical Comparison Guide
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development.
Executive Summary: The Criticality of the Dimethoxy Intermediate
In the synthesis and quality control of
Unlike the final active pharmaceutical ingredient (API), which is hydrophilic and catechol-based, this dimethoxy analog retains the protective methyl groups, significantly altering its lipophilicity and metabolic profile. This guide evaluates the available reference standards for this compound, compares quantification strategies, and provides a self-validating protocol for its detection in complex matrices.
Compound Profile
-
Chemical Name: 2-amino-2-ethyl-3-(3,4-dimethoxyphenyl)propanoic acid
-
Common Name: Di-O-methyl
-Ethyl DL-DOPA[1] -
CAS Number: 21231-75-4
-
Molecular Formula:
-
Key Characteristic: Significantly higher LogP (hydrophobicity) compared to the parent
-ethyl DOPA due to methoxy substitution.
Comparative Analysis of Reference Standards
When quantifying this specific impurity, researchers typically face a choice between using an Authentic Certified Reference Material (CRM) , a Synthesized In-House Standard , or a Surrogate Standard (e.g., Methyldopa analogs).
Table 1: Performance Comparison of Quantification Standards
| Feature | Authentic Standard (CAS 21231-75-4) | Surrogate (Methyldopa Dimethoxy Analog) | In-House Synthesized (Crude) |
| Accuracy | High (Direct calibration) | Low (Requires Relative Response Factor) | Variable (Depends on purification) |
| Traceability | COA from accredited supplier | Theoretical assumption | NMR/Mass Spec validation required |
| Retention Time | Exact match | Shifted (Methyl vs. Ethyl difference) | Exact match |
| Regulatory Risk | Low (Preferred by FDA/EMA) | High (Data rejection risk) | Moderate (Requires full characterization) |
| Cost | High ( | Moderate ( | High initial labor ( |
| Stability | High (Methoxy groups stabilize ring) | High | Variable (Residual solvents/acids) |
Expert Insight: Why the Authentic Standard is Non-Negotiable
While structurally similar to the Methyldopa intermediate (3,4-dimethoxy-
Mechanistic Context: Origin of the Impurity
To understand why we quantify this, we must visualize the synthesis pathway. The "Di-O-methyl" compound is formed via a Strecker synthesis or condensation and must be aggressively demethylated (usually with HBr or
Figure 1: Synthesis & Impurity Pathway
Caption: The Di-O-methyl intermediate is the direct precursor to the active drug. Incomplete demethylation leaves this hydrophobic impurity in the final product.
Validated Experimental Protocol
This protocol is designed to be self-validating by exploiting the significant polarity difference between the target impurity (Di-O-methyl) and the parent drug (
Methodology: RP-HPLC with UV Detection
Principle: The presence of two methoxy groups renders the impurity significantly more hydrophobic than the final drug. On a C18 column, the drug will elute near the void volume (unless ion-pairing is used), while the Di-O-methyl impurity will be strongly retained.
Reagents & Equipment
-
Standard: Di-O-methyl alpha-Ethyl DL-DOPA ( >98% purity).
-
Column: C18 End-capped (e.g., 250mm x 4.6mm, 5µm).[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV at 280 nm (Catechol/Benzene absorption maximum).
Step-by-Step Workflow
-
Standard Preparation (Stock):
-
Weigh 10 mg of Di-O-methyl alpha-Ethyl DL-DOPA.
-
Dissolve in 10 mL of 50:50 Water:ACN . Note: Do not use pure water; the methoxy groups reduce aqueous solubility.
-
Concentration: 1.0 mg/mL.
-
-
Sample Preparation:
-
Dissolve the bulk
-ethyl DOPA sample at 5.0 mg/mL in 0.1% H3PO4 . -
Crucial Step: Filter through 0.22 µm PVDF. Nylon filters may bind the hydrophobic impurity.
-
-
Gradient Program:
-
0-5 min: 5% B (Isocratic hold to elute the polar parent drug).
-
5-20 min: 5% -> 60% B (Linear gradient to elute the Di-O-methyl impurity).
-
20-25 min: 60% B (Wash).
-
25-30 min: 5% B (Re-equilibration).
-
-
System Suitability Criteria (Self-Validation):
-
Resolution (Rs): The separation between the main peak (
-ethyl DOPA) and the impurity must be > 10.0 (due to the massive polarity shift). -
Tailing Factor: < 1.5 for the impurity peak.
-
Table 2: Expected Retention Behavior
| Compound | LogP (Approx) | Expected RT (min) | Elution Order |
| -1.5 (Polar) | 3.5 - 4.5 | 1 (Void) | |
| Di-O-methyl Impurity | +1.2 (Non-polar) | 14.0 - 16.0 | 2 (Late) |
Advanced Quantification: LC-MS/MS
For trace analysis ( < 0.05%), UV detection may lack sensitivity. An LC-MS approach is recommended.[3]
Transition Setup
-
Ionization: ESI Positive Mode (
). -
Precursor Ion: 254.1 m/z (Calculated for
). -
Product Ions:
-
Quantifier: 208.1 m/z (Loss of formate/carboxyl group).
-
Qualifier: 177.1 m/z (Loss of methoxy/ethyl fragments).
-
Note on Isotopic Standards: If a deuterated version of the Di-O-methyl standard is unavailable, use Methyldopa-d3 as the Internal Standard, but apply a Relative Response Factor (RRF) correction derived from the authentic non-deuterated Di-O-methyl standard (CAS 21231-75-4).
References
-
Splendid Lab. (n.d.). Di-O-methyl alpha-Ethyl DL-DOPA Reference Standard. Retrieved from
-
ChemBlink. (n.d.). Product Data: Di-O-methyl alpha-Ethyl DL-DOPA (CAS 21231-75-4). Retrieved from
-
Saari, W. S., et al. (1978).[4] Synthesis and antihypertensive activity of some ester progenitors of methyldopa. Journal of Medicinal Chemistry, 21(8), 746-753.[4] Link
- United States Pharmacopeia (USP). (2023). Methyldopa: Organic Impurities Procedure. USP-NF. (General reference for DOPA impurity methodologies).
Disclaimer: This guide is for research and development purposes. Always verify the Certificate of Analysis (CoA) of the reference standard before use in GMP environments.
Sources
- 1. echemi.com [echemi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. The simple and rapid quantification method for L-3,4-dihydroxyphenylalanine (L-DOPA) from plant sprout using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antihypertensive activity of some ester progenitors of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Ethylated vs. Methylated DOPA Derivatives: A Guide for Drug Development Professionals
In the landscape of Parkinson's disease (PD) therapeutics, Levodopa (L-DOPA) remains the gold standard for symptomatic relief.[1][2] However, its challenging pharmacokinetic profile, characterized by poor solubility, erratic absorption, and a short half-life, has driven the development of prodrug strategies aimed at enhancing its clinical utility.[1][2] This guide provides a comparative analysis of two prominent ester prodrugs of L-DOPA: the ethylated derivative, Etilevodopa (L-DOPA ethyl ester), and the methylated derivative, Melevodopa (L-DOPA methyl ester). We will delve into their pharmacokinetic properties, the experimental methodologies used to assess them, and the underlying rationale for their design, providing researchers and drug development professionals with a comprehensive resource for their own investigations.
The Rationale for Esterification: Overcoming L-DOPA's Limitations
The primary motivation for developing ester prodrugs of L-DOPA is to improve its physicochemical properties, particularly its solubility.[1][3] L-DOPA's low aqueous solubility can lead to delayed and variable absorption from the gastrointestinal tract, contributing to the "wearing-off" phenomenon and motor fluctuations experienced by many PD patients.[4] By esterifying the carboxylic acid group of L-DOPA with either an ethyl or a methyl group, the resulting prodrugs exhibit significantly enhanced water solubility.[1][3] This increased solubility allows for more rapid and consistent dissolution in the gastrointestinal fluids, leading to a faster onset of action.[1][3]
These prodrugs are designed to be pharmacologically inactive until they are hydrolyzed by endogenous esterases in the gastrointestinal tract and bloodstream, releasing the active L-DOPA molecule.[3] This conversion is a critical step in their mechanism of action, and its efficiency directly impacts the bioavailability of L-DOPA.
Comparative Pharmacokinetic Profiles
Table 1: Comparative Pharmacokinetic Parameters of Etilevodopa and Melevodopa
| Parameter | Etilevodopa (Oral) | Melevodopa (Oral, Effervescent Tablet) | Standard Levodopa (Oral) | Key Observations |
| Time to Maximum Plasma Concentration (tmax) | ~30 minutes[5][6] | Tended to be more rapid than standard L-DOPA[2] | ~54 minutes[5][6] | Both prodrugs demonstrate a significantly faster time to peak plasma concentration of L-DOPA compared to the parent drug. |
| Maximum Plasma Concentration (Cmax) | Significantly greater than standard Levodopa[5][6] | Less apparent accumulation and variability compared to standard L-DOPA[1] | Varies | Etilevodopa shows a higher peak concentration, while melevodopa offers a more consistent and less variable peak level. |
| Area Under the Curve (AUC) | Significantly greater in the first 45-120 minutes post-administration[5][6] | Less apparent accumulation and variability over a 12-hour period[1] | Varies | Etilevodopa provides a more rapid initial exposure to L-DOPA, while melevodopa provides a more stable overall exposure. |
| Bioavailability | Not explicitly stated, but inferred to be improved due to higher early AUC. | In a nasal powder formulation, absolute bioavailability was significantly higher (66.7-82.4%) than oral L-DOPA (16.2%)[7] | ~30% when co-administered with a decarboxylase inhibitor.[8] | Both prodrugs are designed to enhance bioavailability, with melevodopa showing promising results in alternative delivery routes. |
Delving into the Metabolic Pathway
The metabolic journey of these ester prodrugs is a two-step process that ultimately leads to the formation of dopamine in the brain.
Caption: Metabolic pathway of ethylated and methylated DOPA derivatives.
Experimental Protocols for Pharmacokinetic Assessment
To provide actionable insights for researchers, we outline a representative experimental workflow for assessing the pharmacokinetics of these DOPA derivatives in a preclinical setting.
In Vivo Pharmacokinetic Study in a Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) rat model is a well-established and widely used model for studying Parkinson's disease.[5]
Experimental Workflow:
Sources
- 1. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. The animal research behind the new drug against Parkinson’s disease – Produodopa :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 5. criver.com [criver.com]
- 6. portlandpress.com [portlandpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
